EZM0414 TFA
Description
Properties
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNOYOGMISGTP-PPPUBMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EZM0414 TFA in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, potent, and selective oral inhibitor of the SETD2 histone methyltransferase. This document provides a comprehensive technical overview of the mechanism of action of EZM0414 TFA in the context of multiple myeloma (MM), with a particular focus on t(4;14) positive disease. It includes a detailed examination of the underlying biological rationale, key preclinical data, and methodologies for relevant in vitro and in vivo studies.
Introduction: The Role of SETD2 in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, approximately 15-20%, harbor the t(4;14) chromosomal translocation, which is associated with a poor prognosis.[1] This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET) protein, a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][2]
The resulting accumulation of H3K36me2 serves as a substrate for SETD2, the sole enzyme responsible for catalyzing the trimethylation of this residue (H3K36me3).[1][3] H3K36me3 is a critical epigenetic mark involved in transcriptional elongation, DNA repair, and RNA splicing.[3] The aberrant epigenetic landscape created by MMSET overexpression and subsequent SETD2 activity is believed to be a key driver of oncogenesis in t(4;14) MM.[2] EZM0414 is a small molecule inhibitor designed to specifically target the enzymatic activity of SETD2, thereby offering a rational therapeutic strategy for this high-risk patient population.[1][4]
Core Mechanism of Action of this compound
This compound is the trifluoroacetic acid salt of EZM0414, a potent and selective inhibitor of SETD2.[5] Its primary mechanism of action is the competitive inhibition of the SETD2 enzyme, leading to a reduction in global H3K36me3 levels.[1][3] In the context of t(4;14) multiple myeloma, this inhibition disrupts the oncogenic signaling driven by MMSET overexpression.
Signaling Pathway
The core signaling pathway affected by EZM0414 in t(4;14) multiple myeloma is depicted below.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
An In-depth Technical Guide to EZM0414 TFA: A Novel SETD2 Inhibitor Modulating H3K36me3 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, potent, and selective oral inhibitor of SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). The trifluoroacetate (TFA) salt of EZM0414 is a formulation used in research and development. Dysregulation of H3K36me3 is implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) with the t(4;14) translocation and in diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of EZM0414, detailing its mechanism of action, the intricate H3K36me3 modulation pathway, preclinical and clinical data, and detailed experimental protocols for its investigation.
Introduction to EZM0414 and the SETD2-H3K36me3 Axis
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Histone methylation, a key epigenetic mark, is dynamically controlled by histone methyltransferases (HMTs) and demethylases. SETD2 is a crucial HMT that exclusively catalyzes the trimethylation of H3K36, a mark associated with transcriptional elongation, DNA repair, and RNA splicing.[1][2]
In certain cancers, the SETD2-H3K36me3 axis is hijacked to promote tumorigenesis. For instance, in multiple myeloma with the t(4;14) translocation, the overexpression of the HMT MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[3][4] This creates a dependency on SETD2 for the production of H3K36me3, making SETD2 an attractive therapeutic target.
EZM0414 emerges as a highly potent and selective small molecule inhibitor of SETD2's enzymatic activity.[3][5] By blocking the catalytic function of SETD2, EZM0414 leads to a global reduction in H3K36me3 levels, thereby impacting downstream cellular processes and inhibiting the growth of cancer cells dependent on this pathway.
Mechanism of Action and H3K36me3 Modulation Pathway
EZM0414 exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of SETD2. This inhibition leads to a decrease in the global levels of H3K36me3. The reduction of this critical histone mark disrupts several key cellular processes that are essential for cancer cell survival and proliferation.
The H3K36me3 mark serves as a binding platform for various "reader" proteins that contain domains such as PWWP and Tudor. These readers, in turn, recruit other effector proteins involved in:
-
Transcriptional Regulation: H3K36me3 is associated with active gene transcription and helps to prevent aberrant transcription initiation within gene bodies.
-
RNA Splicing: It plays a role in alternative splicing by recruiting splicing factors to the nascent RNA transcript.
-
DNA Damage Repair: H3K36me3 is crucial for the recruitment of DNA repair proteins, particularly those involved in mismatch repair (MMR) and homologous recombination (HR).
By reducing H3K36me3 levels, EZM0414 can induce transcriptional reprogramming, alter RNA splicing patterns, and impair the DNA damage response, ultimately leading to cancer cell death.
Caption: EZM0414 inhibits SETD2, reducing H3K36me3 and impacting downstream oncogenic processes.
Quantitative Data
The following tables summarize the key quantitative data for EZM0414 from preclinical studies.
Table 1: In Vitro Activity of EZM0414
| Parameter | Value | Cell Line/Assay Type | Reference |
| Biochemical IC50 | 18 nM | SETD2 Biochemical Assay | [5] |
| Cellular IC50 | 34 nM | Cellular Assay | [5] |
| Anti-proliferative IC50 | 0.24 µM (median) | t(4;14) MM Cell Lines | [5] |
| Anti-proliferative IC50 | 1.2 µM (median) | non-t(4;14) MM Cell Lines | [3] |
| Anti-proliferative IC50 | 0.023 µM to >10 µM | DLBCL Cell Lines | [5] |
| Long-Term Proliferation IC50 | 370 ± 224 nM | KMS-11 (14-day assay) | [3] |
Table 2: In Vivo Efficacy of EZM0414 in KMS-11 Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |
| 15 | 60 | [3] |
| 30 | 91 | [3] |
Table 3: Pharmacokinetic Parameters of EZM0414
| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Mice | 50 | 1.8 | ~100 | [5] |
| Rats | 50 | 3.8 | ~100 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize EZM0414.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the IC50 of EZM0414 in suspension multiple myeloma cell lines.
Materials:
-
RPMI-1640 medium with 10% fetal bovine serum and penicillin/streptomycin.
-
EZM0414 stock solution in DMSO.
-
Opaque-walled 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed multiple myeloma cells (e.g., KMS-11) in opaque-walled 96-well plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of EZM0414 in culture medium. Add 50 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.001 µM to 10 µM. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining cell viability and IC50 of EZM0414 using the CellTiter-Glo® assay.
Western Blot for H3K36me3
This protocol is for detecting changes in H3K36me3 levels in cells treated with EZM0414.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-H3K36me3 (e.g., Cell Signaling Technology #4909, 1:1000 dilution) and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of EZM0414 for a specified time (e.g., 72 hours). Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-H3K36me3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
Mouse Xenograft Model
This protocol describes the in vivo evaluation of EZM0414 in a multiple myeloma xenograft model.
Materials:
-
NOD SCID mice.
-
KMS-11 multiple myeloma cells.
-
Matrigel.
-
EZM0414 formulated for oral administration (e.g., in 0.5% methylcellulose with 0.1% Tween 80).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 KMS-11 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer EZM0414 orally, twice daily (BID), at the desired doses (e.g., 15 and 30 mg/kg). Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for H3K36me3, to confirm target engagement.
Conclusion and Future Directions
EZM0414 represents a promising therapeutic agent for cancers harboring a dependency on the SETD2-H3K36me3 pathway. Its high potency, selectivity, and oral bioavailability make it a strong candidate for clinical development. The preclinical data robustly support its mechanism of action and demonstrate significant anti-tumor activity in relevant cancer models.
Ongoing and future research will focus on:
-
Elucidating the full spectrum of downstream molecular consequences of SETD2 inhibition.
-
Identifying additional cancer types that may be sensitive to EZM0414.
-
Exploring rational combination strategies with other anti-cancer agents.
-
Further clinical evaluation of EZM0414 in patients with relapsed or refractory multiple myeloma and DLBCL.
The continued investigation of EZM0414 and the broader field of epigenetic modulators holds great promise for advancing cancer therapy and improving patient outcomes.
References
Unraveling the Selectivity of EZM0414 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the selectivity profile of EZM0414 trifluoroacetate (TFA), a potent and selective inhibitor of the histone methyltransferase SETD2. The following sections detail the quantitative selectivity data, experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Selectivity and Potency
EZM0414 demonstrates high potency against its intended target, SETD2, and remarkable selectivity across a wide range of other enzymes and cellular targets. The following tables summarize the key quantitative data gathered from biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of EZM0414
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [1][2] |
| Cellular Assay (H3K36me3) | A549 | 34 nM | [1][2] |
| 14-Day Anti-proliferation | KMS-34 (t(4;14) Multiple Myeloma) | 25 nM | [3] |
| Cellular Proliferation | t(4;14) Multiple Myeloma Cell Lines | 0.24 µM (median) | [4] |
| Cellular Proliferation | non-t(4;14) Multiple Myeloma Cell Lines | 1.2 µM (median) | [4] |
| Cellular Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | 0.023 µM to >10 µM | [4] |
Table 2: Off-Target Selectivity Profile of EZM0414
| Target Class | Number of Targets Tested | Off-Targets with IC50 < 25 µM | IC50 | Activity | Reference |
| General Safety Panel | 47 | 5-HT1B | 3.2 µM | Agonist | [3][5] |
| D2 | 13.0 µM | Antagonist | [3][5] | ||
| Kinase Panel | 72 | None | > 25 µM | - | [3][5] |
| CYP Isoforms | 7 | CYP2C8 | 4.8 µM (weak inhibition) | - | [3] |
| 1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | > 30 µM | - | [3] |
Signaling Pathway and Mechanism of Action
EZM0414 functions by directly inhibiting the enzymatic activity of SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining genomic stability, regulating transcription, and DNA repair. In certain cancers, such as multiple myeloma with the t(4;14) translocation, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, EZM0414 disrupts this pathological epigenetic state, leading to anti-proliferative effects.
Caption: Mechanism of EZM0414 action in the cell nucleus.
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize the selectivity and potency of EZM0414 are provided below.
SETD2 Biochemical Assay
This assay quantifies the direct enzymatic inhibition of SETD2 by EZM0414.
Caption: Workflow for the SETD2 biochemical inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: 40 µL of SETD2 enzyme solution is dispensed into a 384-well assay plate.
-
Compound Incubation: 1 µL of EZM0414 (at various concentrations) or DMSO (as a control) is added to the wells containing the enzyme. The plate is incubated for 30 minutes at room temperature to allow for compound binding to the enzyme.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of a substrate solution containing a biotinylated histone H3 peptide and [3H]-S-adenosyl-L-methionine (SAM).[5] The assay is performed in a buffer composed of 25 mM bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, and 0.01% bovine skin gelatin.[5]
-
Reaction Quenching: The reaction is stopped during the linear phase of product formation by adding 10 µL of a solution containing 1 mM S-adenosyl-homocysteine (SAH) and 1 mM unlabeled SAM.[5]
-
Detection: The amount of tritiated methyl group transferred to the histone peptide is quantified to determine the level of SETD2 inhibition.
Cellular H3K36me3 In-Cell Western (ICW) Assay
This assay measures the ability of EZM0414 to inhibit SETD2 activity within a cellular context by quantifying the levels of H3K36me3.
Caption: Workflow for the cellular H3K36me3 In-Cell Western assay.
Methodology:
-
Cell Seeding: A549 cells are seeded into 384-well plates at a density of 80,000 cells per mL in 50 µL of assay medium.[5]
-
Compound Addition: 10 nL of EZM0414 at various concentrations is added to the cells.[5]
-
Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere.[5]
-
Cell Fixation: After incubation, the medium is removed, and cells are fixed with 50 µL of ice-cold 100% methanol for 30 minutes.[5]
-
Immunostaining: The cells are then permeabilized and stained with primary antibodies specific for H3K36me3 and a control antibody (e.g., total Histone H3).
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are added to detect the primary antibodies. The fluorescence intensity is then measured using an imaging system to quantify the levels of H3K36me3 relative to the total histone control.
In Vivo Xenograft Model
This experimental model assesses the anti-tumor efficacy of EZM0414 in a living organism.
Caption: Workflow for the in vivo xenograft efficacy study.
Methodology:
-
Cell Line and Animal Model: Human multiple myeloma cell line KMS-11 is used.[3] These cells are implanted into NOD SCID mice.[3]
-
Dosing: Once tumors are established, mice are treated with twice-daily oral doses of EZM0414 at 15 and 30 mg/kg.[3]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At 15 and 30 mg/kg, EZM0414 induced tumor growth reductions of 60% and 91%, respectively.[3]
-
Pharmacodynamic Analysis: The on-target activity of EZM0414 is confirmed by measuring the reduction of H3K36me3 levels in the tumor tissue.
Logical Relationship of Selectivity
The high selectivity of EZM0414 is a key attribute, minimizing the potential for off-target effects. This selectivity is established through a hierarchical testing process.
Caption: Logical flow demonstrating the favorable selectivity of EZM0414.
References
Navigating In Vitro Studies: A Technical Guide to EZM0414 TFA Salt Versus Freebase
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2, is a promising therapeutic agent currently under investigation for various malignancies, including multiple myeloma and diffuse large B-cell lymphoma.[1][2] As with many small molecules, EZM0414 is available for in vitro research in both its freebase form and as a trifluoroacetate (TFA) salt. The choice between these two forms is a critical decision that can significantly impact the accuracy, reproducibility, and interpretation of experimental results. This technical guide provides an in-depth comparison of EZM0414 TFA salt and its freebase for in vitro studies, offering guidance on selection, handling, and data interpretation.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of both the freebase and TFA salt of EZM0414 is essential for designing and executing robust in vitro experiments. The primary difference lies in their solubility and the presence of the TFA counter-ion.
| Property | EZM0414 Freebase | This compound Salt | Key Considerations for In Vitro Studies |
| Molecular Weight | 400.49 g/mol [3] | 514.48 g/mol (Calculated) | Accurate concentration calculations are crucial. Using the molecular weight of the freebase for the TFA salt will result in under-dosing. |
| Solubility in DMSO | ~40 mg/mL (99.87 mM)[4] | ~200 mg/mL (388.72 mM) | The TFA salt offers significantly higher solubility in DMSO, facilitating the preparation of high-concentration stock solutions. |
| Solubility in Water | Insoluble[4] | ~6.67 mg/mL (12.96 mM) | The TFA salt exhibits some aqueous solubility, which could be advantageous for specific buffer systems, although DMSO is the recommended primary solvent. |
| Form | Solid[3] | Solid | Both forms are typically supplied as a solid powder. |
Table 1: Comparative Physicochemical Properties of EZM0414 Freebase and TFA Salt.
The Trifluoroacetate (TFA) Counter-ion: A Hidden Variable
The most significant factor differentiating the TFA salt from the freebase is the presence of the trifluoroacetate counter-ion. While often considered inert, residual TFA can have direct biological effects, potentially confounding experimental outcomes.[5]
Potential In Vitro Effects of TFA:
-
Cell Proliferation: TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes, even at low micromolar concentrations.[5][6] Conversely, it can stimulate the growth of other cell lines, like glioma cells.[5] This highlights the cell-type-specific and unpredictable nature of TFA's effects.
-
Enzyme Activity: TFA can act as an allosteric modulator of protein function, potentially inhibiting or activating enzymes and interfering with enzyme activity assays.[5]
-
Cytokine Release: Studies have indicated that TFA can have immunomodulatory effects, such as downregulating pro-inflammatory cytokines.[5]
-
Structural Alterations: TFA has been reported to alter the secondary structure of peptides and induce aggregation of certain proteins.[5]
Given these potential off-target effects, it is imperative for researchers to consider the implications of using the TFA salt in their specific experimental system. For sensitive assays, or when unexpected results are observed, the use of the freebase form is recommended to eliminate the confounding variable of the TFA counter-ion.
Signaling Pathway of EZM0414
EZM0414 targets SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[7] This epigenetic modification plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[8] Inhibition of SETD2 by EZM0414 leads to a reduction in global H3K36me3 levels, impacting these fundamental cellular processes and ultimately leading to anti-proliferative effects in cancer cells.[2]
Caption: SETD2 signaling pathway and the inhibitory action of EZM0414.
Experimental Protocols
Preparation of Stock Solutions
The accurate preparation of stock solutions is the foundation of reliable in vitro experiments. Due to the differing solubility profiles, the protocols for the freebase and TFA salt vary.
Workflow for Stock Solution Preparation:
Caption: General workflow for preparing EZM0414 stock solutions.
Detailed Protocol:
-
Weighing: Accurately weigh the desired amount of EZM0414 freebase or TFA salt using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
In Vitro Cellular Proliferation Assay (Example)
This protocol provides a general framework for assessing the anti-proliferative effects of EZM0414.
-
Cell Seeding: Seed the cancer cell line of interest (e.g., multiple myeloma or DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the EZM0414 (either freebase or TFA salt) stock solution in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of EZM0414. Include a vehicle control (DMSO) at the same final concentration as the highest EZM0414 treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Note: When comparing the activity of the freebase and TFA salt, it is crucial to perform the experiments in parallel and ensure that all other experimental conditions are identical.
Recommendations and Best Practices
-
For initial screening and proof-of-concept studies: The TFA salt of EZM0414 may be a suitable and more soluble option. However, be mindful of the potential for TFA-induced artifacts.
-
For sensitive assays and mechanistic studies: The use of the EZM0414 freebase is strongly recommended to eliminate any confounding effects of the TFA counter-ion.
-
Accurate Calculations: Always use the correct molecular weight for the specific form of EZM0414 being used (freebase or TFA salt) to ensure accurate molar concentrations.
-
Control Experiments: When using the TFA salt, it is advisable to include a control group treated with sodium trifluoroacetate at concentrations equivalent to those present in the this compound salt solutions. This can help to distinguish the effects of the compound from those of the counter-ion.
-
Reporting: Clearly state the form of EZM0414 (freebase or TFA salt) used in all publications and reports to ensure reproducibility.
Conclusion
The choice between this compound salt and its freebase form is a critical consideration for in vitro research. While the TFA salt offers superior solubility, the potential for off-target effects from the trifluoroacetate counter-ion cannot be overlooked. For the most accurate and reliable results, particularly in sensitive biological assays, the use of the EZM0414 freebase is the preferred option. By carefully considering the information and recommendations provided in this guide, researchers can make informed decisions to enhance the quality and integrity of their in vitro studies with this potent SETD2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epigenetic Effects of EZM0414 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, potent, and selective, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1] This technical guide provides a comprehensive overview of the epigenetic effects of EZM0414 TFA treatment, with a focus on its mechanism of action, preclinical anti-tumor activity, and the methodologies used to elucidate these effects. The information presented herein is intended to support researchers and drug development professionals in understanding and potentially applying this novel epigenetic modulator in their studies.
Introduction to EZM0414 and its Target: SETD2
EZM0414 targets SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic mark is crucial for a variety of cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5]
In certain hematological malignancies, such as t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for maintaining the aberrant epigenetic state that drives tumorigenesis.[6][7] By inhibiting SETD2, EZM0414 aims to reverse these epigenetic alterations and exert anti-tumor effects.[6]
Mechanism of Action of EZM0414
EZM0414 functions as a competitive inhibitor of SETD2, binding to its catalytic domain and preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K36.[3] This leads to a global reduction in H3K36me3 levels, which in turn impacts downstream cellular processes. The inhibition of SETD2 by EZM0414 has been shown to disrupt the epigenetic landscape, leading to alterations in gene expression that can ultimately affect cancer cell proliferation and survival.[3]
Caption: Mechanism of action of EZM0414 leading to anti-tumor effects.
Quantitative Data on EZM0414 Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of EZM0414.
Table 1: In Vitro Inhibitory Activity of EZM0414
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [8] |
| Cellular Assay | SETD2 | 34 nM | [8] |
Table 2: Anti-proliferative Activity of EZM0414 in Cancer Cell Lines
| Cell Line Type | Subtype | Median IC50 | IC50 Range | Reference |
| Multiple Myeloma (MM) | t(4;14) | 0.24 µM | - | [2] |
| Multiple Myeloma (MM) | non-t(4;14) | 1.2 µM | - | [2] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | - | - | 0.023 µM to >10 µM | [2] |
Table 3: In Vivo Efficacy of EZM0414 in Xenograft Models
| Xenograft Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | KMS-11 (t(4;14)) | 15 and 30 mg/kg, p.o., BID | Up to 95% | [2] |
| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | Not specified | >75% | [2] |
| Multiple Myeloma | MM.1S (non-t(4;14)) | Not specified | >75% | [2] |
| DLBCL | TMD8 | Not specified | >75% | [2] |
| DLBCL | KARPAS422 | Not specified | >75% | [2] |
| DLBCL | WSU-DLCL2 | Not specified | >50% | [2] |
| DLBCL | SU-DHL-10 | Not specified | >50% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for key experiments used to characterize the epigenetic effects of EZM0414.
SETD2 Biochemical Assay (Representative Protocol)
This assay quantifies the enzymatic activity of SETD2 and the inhibitory potential of compounds like EZM0414.
-
Reagents: Recombinant SETD2 enzyme, biotinylated histone H3 peptide substrate, S-adenosyl-L-[methyl-3H]-methionine (3H-SAM), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT), stop solution (e.g., 5 M guanidine hydrochloride).
-
Procedure:
-
Prepare serial dilutions of EZM0414 in DMSO.
-
In a microplate, add the SETD2 enzyme, assay buffer, and the diluted EZM0414 or DMSO control.
-
Initiate the reaction by adding the histone H3 peptide substrate and 3H-SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the effect of EZM0414 on the growth of cancer cell lines.
-
Reagents: MM or DLBCL cell lines, appropriate cell culture medium, EZM0414, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of EZM0414 or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) (Representative Protocol for H3K36me3)
This protocol allows for the genome-wide mapping of H3K36me3 occupancy and its alteration following EZM0414 treatment.
-
Reagents: Cells treated with EZM0414 or DMSO, formaldehyde, lysis buffers, sonicator, anti-H3K36me3 antibody (ChIP-grade), protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit.
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K36me3 antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling, and analyze differential H3K36me3 enrichment between EZM0414-treated and control samples. A representative data analysis pipeline is shown below.
-
RNA Sequencing (RNA-seq) (Representative Protocol)
This protocol is used to analyze changes in gene expression profiles induced by EZM0414 treatment.
-
Reagents: Cells treated with EZM0414 or DMSO, RNA extraction kit, DNase I, library preparation kit (e.g., TruSeq Stranded mRNA), sequencing platform.
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Quality Control: Assess RNA quality and quantity.
-
Library Preparation:
-
Enrich for mRNA using poly-A selection.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of raw reads, align reads to the reference genome, quantify gene expression, and identify differentially expressed genes between EZM0414-treated and control samples.
-
Caption: A typical preclinical experimental workflow for evaluating EZM0414.
Clinical Development
EZM0414 is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) for the treatment of patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma. This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of EZM0414 in these patient populations.
Conclusion
EZM0414 represents a promising novel therapeutic strategy for cancers with a dependency on the SETD2-mediated epigenetic pathway. Its potent and selective inhibition of SETD2 leads to a reduction in H3K36me3 levels, resulting in significant anti-tumor activity in preclinical models of multiple myeloma and DLBCL. The detailed methodologies provided in this guide are intended to facilitate further research into the epigenetic effects of EZM0414 and other SETD2 inhibitors, ultimately contributing to the development of new cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Profile of EZM0414 TFA in Hematological Malignancies: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical research on EZM0414, a potent and selective inhibitor of the SETD2 histone methyltransferase, in the context of hematological malignancies. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.
Core Concepts: Mechanism of Action
EZM0414 is an orally bioavailable small molecule that targets SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2][3]
In certain hematological malignancies, particularly multiple myeloma (MM) with the t(4;14) translocation, there is an overexpression of the MMSET (also known as NSD2) protein.[2][4] MMSET is a histone methyltransferase that increases the levels of H3K36me1 and H3K36me2, the substrates for SETD2.[2][4] By inhibiting SETD2, EZM0414 disrupts the downstream consequences of MMSET overexpression, leading to anti-tumor effects.[4] SETD2 is also considered a haploinsufficient tumor suppressor in other hematological malignancies like diffuse large B-cell lymphoma (DLBCL), suggesting a broader therapeutic potential for its inhibition.[4]
Signaling Pathway
Caption: Mechanism of action of EZM0414 in hematological malignancies.
Quantitative Data Summary
The preclinical efficacy of EZM0414 has been demonstrated through both in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity of EZM0414
| Cell Line Type | Subtype | Median IC50 (µM) | IC50 Range (µM) | Reference |
| Multiple Myeloma (MM) | t(4;14) | 0.24 | Not Specified | [4][5] |
| Multiple Myeloma (MM) | non-t(4;14) | 1.2 | Not Specified | [4][5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | Not Specified | 0.023 to >10 | [5] |
Table 2: In Vivo Anti-tumor Efficacy of EZM0414 in Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Dosing Regimen | Max Tumor Growth Inhibition (TGI) | Notes | Reference |
| KMS-11 | t(4;14) MM | NOD SCID | 15 and 30 mg/kg, p.o., BID | 95% | Robust tumor regressions observed. | [1][5] |
| RPMI-8226 | non-t(4;14) MM | Not Specified | Not Specified | >75% | [5] | |
| MM.1S | non-t(4;14) MM | Not Specified | Not Specified | >75% | [5] | |
| TMD8 | DLBCL | Not Specified | Not Specified | >75% | [5] | |
| KARPAS422 | DLBCL | Not Specified | Not Specified | >75% | [5] | |
| WSU-DLCL2 | DLBCL | Not Specified | Not Specified | >50% | [5] | |
| SU-DHL-10 | DLBCL | Not Specified | Not Specified | >50% | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Cellular Proliferation Assay
This protocol is a representative method for determining the anti-proliferative effects of EZM0414 on hematological cancer cell lines.
Objective: To determine the IC50 value of EZM0414 in various MM and DLBCL cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., KMS-11, RPMI-8226, TMD8)
-
Appropriate cell culture medium and supplements
-
EZM0414 TFA
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Compound Preparation: Prepare a serial dilution of EZM0414 in the appropriate cell culture medium.
-
Treatment: Add the diluted EZM0414 to the wells containing the cells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 7 days for MM and DLBCL cell lines, to allow for anti-proliferative effects to manifest.[5]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for H3K36me3
This protocol is used to assess the on-target activity of EZM0414 by measuring the levels of H3K36me3.
Objective: To determine the effect of EZM0414 on H3K36me3 levels in tumor cells or tissues.
Materials:
-
Cell lysates or tumor tissue homogenates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K36me3 and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or homogenize tumor tissue in protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K36me3 and anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the loading control.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of EZM0414 in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of EZM0414 in a hematological malignancy xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Hematological cancer cell line (e.g., KMS-11)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., KMS-11) into the flank of the mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer EZM0414 (e.g., 15 and 30 mg/kg) and vehicle control orally (p.o.) on a specified schedule (e.g., twice daily, BID).[1]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K36me3).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment groups to the control group.
Experimental Workflow Visualization
Caption: Preclinical experimental workflow for EZM0414 evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of Targeting SETD2 with EZM0414 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase SET domain-containing 2 (SETD2) is a critical regulator of gene expression and genome integrity, acting primarily as a tumor suppressor. Its inactivation through mutation or deletion is a frequent event in a variety of malignancies, including clear cell renal cell carcinoma, multiple myeloma, and diffuse large B-cell lymphoma. EZM0414 is a first-in-class, potent, and selective, orally bioavailable small-molecule inhibitor of SETD2's enzymatic activity. Preclinical data have demonstrated robust anti-tumor activity in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), validating its therapeutic potential. This technical guide provides an in-depth overview of the core science behind targeting SETD2 with EZM0414, including its mechanism of action, preclinical data, and the methodologies of key experiments.
Introduction: SETD2 as a Therapeutic Target
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with transcriptional elongation, RNA splicing, and DNA damage repair.[1][2][3] Loss of SETD2 function leads to a depletion of H3K36me3, which contributes to genomic instability and tumorigenesis.[1] In certain hematologic malignancies, such as multiple myeloma with the t(4;14) translocation, the overexpression of the histone methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2.[4][5][6] This creates a dependency on SETD2 for tumor cell survival, presenting a clear therapeutic window for SETD2 inhibition.
EZM0414 (also known as SETD2-IN-1) is a potent and selective inhibitor of SETD2.[7] Its trifluoroacetic acid (TFA) salt, EZM0414 TFA, is utilized in research settings. By inhibiting SETD2, EZM0414 aims to exploit the vulnerabilities of cancers with a dysregulated epigenome.[5]
Mechanism of Action of EZM0414
EZM0414 is an orally bioavailable, selective inhibitor of the histone methyltransferase SETD2.[1] Upon administration, EZM0414 binds to SETD2 and inhibits its methyltransferase activity.[8] This leads to a reduction in H3K36me3 levels, which in turn disrupts several key biological processes that tumor cells rely on, including transcriptional regulation, RNA splicing, and DNA damage repair.[8] In the context of t(4;14) multiple myeloma, inhibition of SETD2 by EZM0414 is hypothesized to counteract the oncogenic effects driven by MMSET overexpression.[4][5]
Preclinical Data Summary
The preclinical anti-tumor effects of EZM0414 have been evaluated in various in vitro and in vivo models of multiple myeloma and diffuse large B-cell lymphoma.
In Vitro Potency
EZM0414 has demonstrated potent anti-proliferative effects across a range of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines, which are characterized by MMSET overexpression, show higher sensitivity to EZM0414.
| Assay Type | Cell Line Type | IC50 Value | Reference |
| Biochemical Assay | - | 18 nM | [7] |
| Cellular Assay | - | 34 nM | [7] |
| Cellular Proliferation | t(4;14) MM | Median: 0.24 µM | [4][5] |
| Cellular Proliferation | non-t(4;14) MM | Median: 1.2 µM | [4][5] |
| Cellular Proliferation | DLBCL | 0.023 µM to >10 µM | [5][7] |
In Vivo Efficacy in Xenograft Models
EZM0414 has shown significant, dose-dependent anti-tumor activity in cell line-derived xenograft models. This anti-tumor effect correlates with the on-target inhibition of SETD2, as evidenced by reduced intratumoral H3K36me3 levels.[4]
| Xenograft Model | Cell Line | Treatment | Max. Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | KMS-11 (t(4;14)) | EZM0414 | 95% | [5] |
| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | EZM0414 | >75% | [5] |
| Multiple Myeloma | MM.1S (non-t(4;14)) | EZM0414 | >75% | [5] |
| DLBCL | TMD8 | EZM0414 | >75% | [5] |
| DLBCL | KARPAS422 | EZM0414 | >75% | [5] |
| DLBCL | WSU-DLCL2 | EZM0414 | >50% | [5] |
| DLBCL | SU-DHL-10 | EZM0414 | >50% | [5] |
Pharmacokinetic Properties
EZM0414 exhibits favorable pharmacokinetic properties, including high oral bioavailability.
| Species | Parameter | Value | Reference |
| Mice | Oral Bioavailability | ~100% | [7] |
| Rats | Oral Bioavailability | ~100% | [7] |
| Mice | Half-life (t1/2) | 1.8 hours | [7] |
| Rats | Half-life (t1/2) | 3.8 hours | [7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of EZM0414.
Cellular Proliferation Assay (MTT-Based)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
-
Cell Plating: Seed cells (e.g., MM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of appropriate culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compound for a specified period (e.g., 7 days for some EZM0414 studies).[5]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation with MTT: Incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., MTT solvent) to each well to solubilize the formazan crystals.[9]
-
Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Line-Derived Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound.
-
Cell Preparation: Culture the desired cancer cell line (e.g., KMS-11) to confluency. Harvest the cells by trypsinization, wash with serum-free medium, and resuspend at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[10] Keep cells on ice until injection.[10]
-
Animal Model: Use immunodeficient mice (e.g., NOD SCID) to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer EZM0414 orally (p.o.) at specified doses and schedules (e.g., 15 and 30 mg/kg, twice daily).[7] The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: Tumors can be harvested post-treatment for further analysis, such as western blotting for H3K36me3 levels.[4]
Western Blot for H3K36me3
This protocol is used to detect the on-target effect of EZM0414 by measuring the levels of H3K36me3.
-
Histone Extraction: Isolate histones from treated and untreated cells or tumor tissue using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay.
-
Sample Preparation: Dilute 0.5 µg of histone extract in 1X LDS sample buffer with 100 mM DTT. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the histone proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3. A primary antibody for a total histone (e.g., total H3) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the relative levels of H3K36me3, normalized to the loading control.
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways involving SETD2 and the rationale for targeting it with EZM0414.
The Role of SETD2 in DNA Mismatch Repair
SETD2-mediated H3K36me3 is crucial for the recruitment of the DNA mismatch repair (MMR) machinery. Loss of SETD2 impairs this process, leading to genomic instability.
SETD2 and Wnt/β-Catenin Signaling
In certain contexts, such as the transition from polycystic kidney disease to clear cell renal cell carcinoma, SETD2 has been shown to suppress the Wnt/β-catenin signaling pathway.[12] SETD2 deficiency can lead to hyperactivation of this oncogenic pathway.
Rationale for Targeting SETD2 in t(4;14) Multiple Myeloma
In t(4;14) MM, the overexpression of MMSET leads to an accumulation of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2, which can be exploited by the inhibitor EZM0414.
Clinical Development of EZM0414
EZM0414 is currently being evaluated in a first-in-human, Phase 1/1b, open-label, multi-center study (NCT05121103). The study is assessing the safety, tolerability, pharmacokinetics, and efficacy of oral EZM0414 in patients with relapsed/refractory Multiple Myeloma and relapsed/refractory Diffuse Large B-Cell Lymphoma. The Phase 1 portion focuses on dose escalation to determine the maximum tolerated dose (MTD), while the Phase 1b portion will expand the cohorts at the MTD to further evaluate efficacy in specific patient populations, including t(4;14) positive MM, t(4;14) negative MM, and DLBCL. In November 2021, the FDA granted Fast Track designation to EZM0414 for adult patients with relapsed or refractory DLBCL.
Conclusion and Future Directions
Targeting the epigenetic regulator SETD2 with the selective inhibitor EZM0414 represents a promising therapeutic strategy for cancers with defined molecular vulnerabilities. The potent preclinical anti-tumor activity, favorable pharmacokinetic profile, and clear mechanistic rationale have supported its advancement into clinical trials. Future research will likely focus on identifying additional patient populations that may benefit from SETD2 inhibition, exploring combination strategies with other anti-cancer agents, and further elucidating the complex downstream effects of modulating H3K36me3 levels in tumor cells. The ongoing clinical evaluation of EZM0414 will be critical in determining its ultimate role in the treatment of hematologic malignancies and potentially other cancers with SETD2 pathway alterations.
References
- 1. Facebook [cancer.gov]
- 2. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: EZM0414 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of EZM0414 TFA for use in cell culture experiments. EZM0414 is a potent and selective, orally bioavailable inhibitor of the histone methyltransferase SETD2.[1][2][3] It is a valuable tool for studying the biological roles of SETD2 in various cellular processes, including transcriptional regulation, DNA damage repair, and B-cell development.[2] EZM0414 has shown anti-proliferative effects in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines.[4]
Data Presentation: Solubility of EZM0414 and its TFA Salt
EZM0414 is available as a free base and as a trifluoroacetate (TFA) salt. The TFA salt form often exhibits improved solubility and stability. The following table summarizes the reported solubility of EZM0414 and its TFA salt in common laboratory solvents.
| Compound Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Conditions |
| EZM0414 | DMSO | 40 | 99.87 | Use fresh, moisture-free DMSO.[5] |
| EZM0414 | DMSO | 20 | 49.93 | Use fresh, moisture-free DMSO.[5] |
| EZM0414 | Ethanol | 10 | - | |
| EZM0414 | Ethanol | 5 | - | |
| EZM0414 | Water | Insoluble | Insoluble | |
| This compound | DMSO | 120 | 233.23 | Sonication is recommended. [6] |
| This compound | H₂O | 2 | 3.89 | Sonication is recommended. [6] |
Note: The molecular weight of EZM0414 is 400.49 g/mol .[5] The molecular weight of this compound will be higher due to the addition of the trifluoroacetic acid counterion. When preparing stock solutions, it is crucial to use the specific molecular weight provided for the lot of compound being used.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the lot-specific molecular weight.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Sterilization (Optional): If the initial components were not sterile, the final DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][5] Consult the manufacturer's datasheet for specific stability information. Stored properly, the stock solution in DMSO should be stable for at least one year at -80°C.[5][6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the high-concentration DMSO stock solution for treating cells in culture. It is critical to avoid precipitation of the compound when diluting it into aqueous cell culture media.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Procedure:
-
Pre-warm Media: Ensure the complete cell culture medium to be used for the final dilution is pre-warmed to 37°C to minimize the risk of compound precipitation.[6]
-
Intermediate Dilution (Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium.[6] For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution:
-
Directly add the required volume of the DMSO stock solution (either the 10 mM or an intermediate dilution) to the pre-warmed cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8][9] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
For example, to achieve a final concentration of 10 µM EZM0414 in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the compound to the medium, mix thoroughly by gentle pipetting or swirling the culture plate.
-
Cell Treatment: Add the final working solution to your cells as required by your experimental design.
Note on TFA: Trifluoroacetic acid is often used as a counterion in the purification of synthetic peptides and small molecules.[10] At the low concentrations typically used in cell culture experiments, the TFA salt is unlikely to have a significant effect on the cellular environment. However, it is always good practice to be aware of its presence.
Mandatory Visualizations
Signaling Pathway of EZM0414 Action
Caption: Mechanism of EZM0414 action on the SETD2 signaling pathway.
Experimental Workflow for EZM0414 Cell Treatment
Caption: Experimental workflow for preparing and using EZM0414 in cell culture.
Logical Relationship of EZM0414 Inhibition
Caption: Logical flow from EZM0414 administration to cellular outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZM0414 TFA Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional regulation, RNA splicing, and DNA damage repair.[2][3] Dysregulation of SETD2 activity and H3K36 methylation is implicated in the pathogenesis of various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5]
EZM0414 has demonstrated significant anti-proliferative effects in preclinical models of these malignancies, particularly in multiple myeloma cell lines harboring the t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET and subsequent accumulation of H3K36me2, the substrate for SETD2.[6][7] These application notes provide detailed protocols for the in vitro evaluation of EZM0414 TFA in cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of EZM0414 in Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (µM) | Assay Duration |
| MM t(4;14) Cell Lines | Multiple Myeloma | t(4;14) | Median: 0.24 | 7-14 days |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.370 ± 0.224 | 14 days |
| Non-t(4;14) MM Cell Lines | Multiple Myeloma | Non-t(4;14) | Median: 1.2 | 7 days |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Various | 0.023 to >10 | Not Specified |
Summary of reported IC50 values for EZM0414 in various cancer cell lines.[6][8][9]
Table 2: In Vitro Biochemical and Cellular Activity of EZM0414
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | SETD2 | 18 |
| Cellular Assay | Not Specified | 34 |
Biochemical and cellular potency of EZM0414.
Signaling Pathways and Experimental Workflow
Mechanism of Action of EZM0414
EZM0414 selectively inhibits the catalytic activity of SETD2, leading to a reduction in global H3K36me3 levels. In t(4;14) multiple myeloma, the overexpression of MMSET results in elevated H3K36me2. By inhibiting SETD2, EZM0414 blocks the conversion of H3K36me2 to H3K36me3, disrupting the epigenetic landscape and inhibiting cancer cell proliferation.
Experimental Workflow for In Vitro Evaluation
A typical workflow for assessing the in vitro effects of EZM0414 on cancer cell lines involves a series of assays to determine its impact on cell viability, target engagement, and cellular processes like apoptosis and cell cycle progression.
Experimental Protocols
Handling and Preparation of this compound
EZM0414 is often supplied as a trifluoroacetate (TFA) salt.
-
Storage: Store the solid compound at -20°C or -80°C in a desiccated environment.[4]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[10]
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Cell Culture
-
Cell Lines:
-
RPMI-8226 (non-t(4;14) MM): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. These cells grow in suspension.[1][2] Maintain cell density between 0.4 x 10^6 and 1 x 10^6 cells/mL.[2]
-
MM.1S (non-t(4;14) MM): Culture in RPMI-1640 medium with 10% FBS, 2% GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] These cells are semi-adherent.[11]
-
KMS-11 (t(4;14) MM): Culture in RPMI-1640 medium with 10% FBS.[12] This cell line has both adherent and suspension populations; both should be collected during passaging.[1]
-
-
Incubation: Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Allow cells to adhere and stabilize overnight (for adherent or semi-adherent lines).
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the wells.
-
Incubate the plate for the desired duration (e.g., 7 to 14 days). For longer incubation periods, replenish the medium with fresh compound every 3-4 days.
-
At the end of the incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot for H3K36me3
This protocol is for detecting changes in histone H3 trimethylation at lysine 36.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control). A 1:1000 dilution is a common starting point for histone antibodies.[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with EZM0414 for the desired time and concentration.
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with EZM0414 at various concentrations for the desired duration.
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound in cancer cell lines. By systematically evaluating its effects on cell viability, target engagement, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this novel SETD2 inhibitor. These studies form a crucial basis for further preclinical and clinical investigations.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Selective Enhancer Gain-of-Function Deregulates MYC Expression in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. -Detailed Information [JCRB1179]- [cellbank.nibn.go.jp]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Keats Lab - KMS-11 [sites.google.com]
- 9. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor EZM0414 in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Establishment of five human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
Determining the Optimal In Vitro Concentration of EZM0414 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent and selective, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] The trifluoroacetate (TFA) salt of EZM0414 is commonly used for in vitro studies. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining transcriptional fidelity, DNA repair, and RNA splicing.[4][5] Inhibition of SETD2 with EZM0414 presents a promising therapeutic strategy for various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[2][3] This document provides detailed protocols and application notes for determining the optimal in vitro concentration of EZM0414 TFA for various cell-based assays.
Introduction to this compound
This compound acts by competitively inhibiting the enzymatic activity of SETD2, leading to a global reduction in H3K36me3 levels.[1] This disruption of a key epigenetic modification can induce anti-proliferative effects in cancer cells.[2] The optimal in vitro concentration of this compound is dependent on the cell type, the duration of the assay, and the specific biological question being investigated. Therefore, it is crucial to perform dose-response experiments to determine the effective concentration range for each experimental system.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of EZM0414 in various cancer cell lines. These values serve as a starting point for designing dose-response experiments.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| KMS-11 | Multiple Myeloma (t(4;14)) | Cell Proliferation | 0.37 | [2] |
| t(4;14) MM cell lines (median) | Multiple Myeloma | Cell Proliferation | 0.24 | [2] |
| Non-t(4;14) MM cell lines (median) | Multiple Myeloma | Cell Proliferation | 1.2 | [2] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Cell Proliferation | 0.023 to >10 | [2][3] |
Note: IC50 values can vary between laboratories and experimental conditions. It is highly recommended to determine the IC50 in your specific cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of this compound in DMSO. Briefly vortex to dissolve the powder completely. Gentle warming (to 37°C) or sonication may be used to aid dissolution.[6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2] A solution stored at -80°C is stable for up to 2 years, while at -20°C it is stable for up to 1 year.[1]
Determining Optimal Concentration using a Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to determine the effect of this compound on cell viability and to calculate the IC50 value using the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, opaque-walled microplates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. The seeding density should allow for logarithmic growth during the course of the experiment.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.001 µM to 10 µM. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days, or 14 days, depending on the cell line's doubling time and the experimental goals).[2]
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Assessing Target Engagement by Western Blotting for H3K36me3
To confirm that this compound is inhibiting its target, SETD2, it is essential to measure the levels of H3K36me3 in treated cells. A decrease in H3K36me3 levels indicates target engagement.
Materials:
-
Cells treated with this compound at various concentrations
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with a range of this compound concentrations (e.g., based on the IC50 from the proliferation assay) for a specified time (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K36me3 band intensity to the total Histone H3 band intensity for each sample.
-
Compare the normalized H3K36me3 levels in this compound-treated samples to the vehicle-treated control to determine the concentration-dependent reduction in H3K36 trimethylation.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SETD2: from chromatin modifier to multipronged regulator of the genome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETD2 regulates chromatin accessibility and transcription to suppress lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. docs.abcam.com [docs.abcam.com]
EZM0414 TFA in vivo dosing and administration for mouse models
Application Notes: EZM0414 TFA for In Vivo Mouse Models
These application notes provide a comprehensive overview of the in vivo administration and dosing of this compound, a potent and selective inhibitor of the histone methyltransferase SETD2, in mouse models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2. Inhibition of SETD2 has shown significant anti-proliferative effects in preclinical models of MM and DLBCL, making it a promising therapeutic agent for these malignancies. These notes are intended for researchers, scientists, and drug development professionals utilizing this compound in in vivo studies.
Data Presentation
Pharmacokinetics of EZM0414 in Mice
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [1] |
| Administration | Oral (p.o.) | [1] |
| Bioavailability | ~100% | [1] |
| Half-life (t½) | 1.8 hours | [1] |
In Vivo Efficacy of this compound in Xenograft Mouse Models
EZM0414 has demonstrated significant tumor growth inhibition in various cell line-derived xenograft models.
| Cell Line | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KMS-11 | Multiple Myeloma (t(4;14)) | NOD SCID | 15 mg/kg, p.o., twice daily | 60% reduction | [2] |
| KMS-11 | Multiple Myeloma (t(4;14)) | NOD SCID | 30 mg/kg, p.o., twice daily | 91% reduction (maximal TGI of 95%) | [2] |
| RPMI-8226 | Multiple Myeloma (non-t(4;14)) | Xenograft | Not specified | > 75% | |
| MM.1S | Multiple Myeloma (non-t(4;14)) | Xenograft | Not specified | > 75% | |
| TMD8 | DLBCL | Xenograft | Not specified | > 75% | |
| KARPAS422 | DLBCL | Xenograft | Not specified | > 75% | |
| WSU-DLCL2 | DLBCL | Xenograft | Not specified | > 50% | |
| SU-DHL-10 | DLBCL | Xenograft | Not specified | > 50% |
Signaling Pathway
SETD2 plays a crucial role in maintaining genomic integrity through its function in the DNA damage response (DDR). It catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark that is critical for recruiting DNA repair proteins to sites of DNA damage. Loss of SETD2 function impairs the activation of the DDR pathway, leading to diminished apoptosis in response to cytotoxic agents.
Experimental Protocols
Preparation of this compound Oral Formulation (0.5% CMC, 0.1% Tween 80)
This protocol describes the preparation of a suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers or flasks
-
Sterile graduated cylinders or pipettes
Procedure:
-
Prepare the Vehicle (0.5% CMC, 0.1% Tween 80): a. Heat approximately half of the required volume of sterile water to 60-80°C. b. In a sterile beaker with a stir bar, slowly add the CMC powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping. c. Once the CMC is fully dispersed, add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous. This may require stirring for several hours or overnight at 4°C. d. Add Tween 80 to the CMC solution to a final concentration of 0.1% and mix thoroughly until fully dissolved.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. In a separate sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Storage and Administration: a. The suspension should be prepared fresh daily. b. Before each administration, vortex the suspension to ensure uniform distribution of the compound. c. Administer the suspension to mice via oral gavage at the desired dosage.
Subcutaneous Xenograft Mouse Model Protocol (KMS-11 Cells)
This protocol details the establishment of a subcutaneous multiple myeloma xenograft model using KMS-11 cells in immunodeficient mice.
Materials:
-
KMS-11 multiple myeloma cells
-
RPMI-1640 medium with 10% fetal bovine serum
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female NOD/SCID mice
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Cell Culture and Preparation: a. Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells during the logarithmic growth phase. c. Wash the cells twice with sterile HBSS or PBS and resuspend in HBSS or PBS at a concentration of 1 x 10⁸ cells/mL. d. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: a. Anesthetize the mice. b. Shave the right flank of each mouse. c. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ KMS-11 cells) into the shaved flank.[1]
-
Animal Monitoring and Dosing: a. Monitor the mice daily for signs of tumor growth, changes in body weight, and overall health. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Begin oral administration of this compound or vehicle control as per the dosing schedule.
-
Tumor Measurement and Endpoints: a. Measure tumor dimensions with calipers two to three times per week. b. Calculate tumor volume using the formula: (Length x Width²)/2. c. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if there are signs of significant morbidity.
Experimental Workflow
References
Application Notes and Protocols for Xenograft Studies Using EZM0414 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[2][4] In certain cancers, such as multiple myeloma (MM) with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL), dysregulation of histone methylation pathways, including the activity of SETD2, has been implicated as a driver of oncogenesis.[4][5][6] EZM0414 specifically binds to and inhibits the enzymatic activity of SETD2, leading to a reduction in H3K36me3 levels and subsequent anti-tumor effects.[4][7] Preclinical studies have demonstrated that EZM0414 can inhibit the proliferation of MM and DLBCL cell lines and induce tumor growth inhibition in xenograft models.[1][5][8]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a xenograft study to evaluate the in vivo efficacy of EZM0414 TFA.
Mechanism of Action of EZM0414
EZM0414 targets and inhibits SETD2, a histone methyltransferase. In specific cancer contexts like t(4;14) multiple myeloma, the overexpression of MMSET leads to an increase in H3K36me2, the substrate for SETD2. By inhibiting SETD2, EZM0414 prevents the conversion of H3K36me2 to H3K36me3. This disruption of a key epigenetic modification can lead to the suppression of tumor growth.[5][9]
Figure 1: Simplified signaling pathway of EZM0414's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for EZM0414.
Table 1: In Vitro Potency of EZM0414
| Assay Type | Cell Line Subset | IC50 Value | Reference |
| SETD2 Biochemical Assay | - | 18 nM | [1] |
| Cellular Assay | - | 34 nM | [1] |
| Proliferation Assay | t(4;14) MM | 0.24 µM | [8] |
| Proliferation Assay | non-t(4;14) MM | 1.2 µM | [8] |
| Proliferation Assay | DLBCL | 0.023 µM to >10 µM | [8] |
Table 2: In Vivo Efficacy of EZM0414 in KMS-11 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | H3K36me3 Reduction (%) | Reference |
| EZM0414 | 15 mg/kg, p.o., BID | 60 | 90 | [9] |
| EZM0414 | 30 mg/kg, p.o., BID | 91 | 93 | [9] |
Table 3: Pharmacokinetic Parameters of EZM0414 in Mice
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability (F) | ~100% | 50 mg/kg, p.o. | [1] |
| Half-life (t1/2) | 1.8 h | 50 mg/kg, p.o. | [1] |
| AUC (0-24h) | 9.4 µg·h/mL | 15 mg/kg, p.o., BID | [9] |
| AUC (0-24h) | 21.4 µg·h/mL | 30 mg/kg, p.o., BID | [9] |
Experimental Protocols
Xenograft Study Workflow
The general workflow for a xenograft study involving EZM0414 is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZM0414 TFA in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a cell proliferation assay using EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2. The information is intended for researchers in oncology, epigenetics, and drug discovery.
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule that selectively inhibits SETD2, the sole histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and B-cell development.[2][3][4] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, particularly multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][4] this compound, the trifluoroacetic acid salt of EZM0414, is a valuable tool for studying the therapeutic potential of SETD2 inhibition in preclinical models. These notes provide a comprehensive guide to utilizing this compound in cell-based proliferation assays.
Mechanism of Action
EZM0414 binds to SETD2 and inhibits its methyltransferase activity.[2][3] This leads to a global reduction in H3K36me3 levels, which in turn affects the expression of genes critical for cancer cell survival and proliferation.[1][4] In certain cancers, such as t(4;14) multiple myeloma, there are elevated levels of H3K36me2, the substrate for SETD2, making these cells particularly sensitive to SETD2 inhibition.[4][5] By blocking the production of H3K36me3, EZM0414 can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.
Mechanism of this compound Action.
Data Presentation
The anti-proliferative activity of EZM0414 has been evaluated in a panel of multiple myeloma and diffuse large B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Multiple Myeloma | |||
| t(4;14) cell lines | Multiple Myeloma | Median: 0.24 | Higher sensitivity in this subset.[1] |
| Non-t(4;14) cell lines | Multiple Myeloma | Median: 1.2 | |
| KMS-11 | Multiple Myeloma | 0.370 | Assessed after 14 days of incubation.[2] |
| DLBCL | |||
| Various DLBCL lines | Diffuse Large B-cell Lymphoma | 0.023 to >10 | Wide range of sensitivity observed.[1] |
Experimental Protocols
This section provides a detailed methodology for a cell proliferation assay using this compound and the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound (ensure proper storage, typically at -20°C or -80°C for long-term stability)[2]
-
Appropriate cancer cell lines (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, opaque-walled 96-well plates (compatible with a luminometer)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach the logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Dilute the cells in complete medium to the desired seeding density. This should be optimized for each cell line to ensure they are still in the exponential growth phase at the end of the assay period.
-
Seed the cells into the wells of a 96-well opaque-walled plate. The volume is typically 100 µL per well.
-
Include wells with medium only to serve as a background control.[6]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a wide range of concentrations initially to determine the IC50.
-
Gently add the diluted this compound to the appropriate wells. Also, include vehicle control wells treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration. For EZM0414, incubation periods of 7 to 14 days have been reported to be effective.[7]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
On the day of measurement, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Cell Proliferation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ch.promega.com [ch.promega.com]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Detection of H3K36me3 Reduction Following EZM0414 TFA Treatment via Western Blot
Introduction
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic mark associated with transcriptional elongation, DNA repair, and splicing.[1] The deposition of this mark is primarily catalyzed by the methyltransferase SETD2.[1] Dysregulation of SETD2 and H3K36me3 levels is implicated in various cancers, making SETD2 a promising therapeutic target.[2] EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2.[3] By inhibiting SETD2's methyltransferase activity, EZM0414 leads to a global reduction in H3K36me3 levels.[4] This application note provides a detailed protocol for treating cells with EZM0414 TFA and subsequently detecting the expected decrease in H3K36me3 levels using Western blotting.
Principle
EZM0414 binds to SETD2 and inhibits its enzymatic activity, preventing the trimethylation of histone H3 at lysine 36.[5][6] This leads to a dose-dependent reduction of global H3K36me3 levels within the cell. Western blotting is a widely used technique to separate proteins by size and detect specific proteins using antibodies, making it an ideal method to quantify the change in H3K36me3 levels post-treatment.
Experimental Protocols
This section provides detailed methodologies for cell treatment with this compound, histone extraction, and Western blot analysis of H3K36me3.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human multiple myeloma or diffuse large B-cell lymphoma cell lines) at a density that will allow for logarithmic growth throughout the treatment period, ensuring they do not reach confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[7] Store aliquots at -80°C.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Based on published data, a concentration range of 0.02 µM to 10 µM is a reasonable starting point, with an IC50 typically in the low micromolar to nanomolar range depending on the cell line.[3][4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a sufficient duration to observe a significant reduction in H3K36me3 levels. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time.
-
Cell Harvest: After the treatment period, harvest the cells by scraping or trypsinization, followed by washing with ice-cold PBS.
II. Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[8][9]
-
Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors). Incubate on a rotator for 10 minutes at 4°C.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight on a rotator at 4°C.
-
Protein Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%.[9] Incubate on ice for 30 minutes.
-
Washing: Pellet the histones by centrifugation at 16,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold acetone.[9]
-
Solubilization: Air-dry the pellet and resuspend in ddH2O.
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
III. Western Blotting for H3K36me3
This protocol is based on standard Western blotting procedures for histone modifications.[10]
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel to ensure good resolution of the low molecular weight histones.[10] Histone H3 has an approximate molecular weight of 15.4 kDa.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[10] This smaller pore size is recommended for better retention of small proteins like histones.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C with gentle agitation. A recommended dilution for antibodies such as Abcam ab9050 or Rockland 600-401-I88 should be determined empirically, but a starting point of 1:1000 is common.[11]
-
Loading Control: To ensure equal loading of histones, probe a parallel membrane or strip the original membrane and re-probe with an antibody against total Histone H3 or another histone mark not expected to change with treatment.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K36me3 signal to the loading control (e.g., total Histone H3).
Data Presentation
Summarize the quantitative data from the densitometry analysis in a table for clear comparison.
| Treatment Group | Concentration (µM) | H3K36me3 Intensity (Normalized to Total H3) | % Reduction vs. Control |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 0.1 | 0.75 | 25% |
| This compound | 1.0 | 0.30 | 70% |
| This compound | 10.0 | 0.10 | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Mandatory Visualizations
Signaling Pathway of EZM0414 Action
Caption: Mechanism of EZM0414 action on H3K36 methylation.
Experimental Workflow for H3K36me3 Western Blot
References
- 1. SETD2-Dependent Histone H3K36 Trimethylation Is Required for Homologous Recombination Repair and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. biochem.slu.edu [biochem.slu.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Histone H3 K36me3 Antibody (600-401-I88) | Rockland [rockland.com]
Application Notes and Protocols for EZM0414 TFA Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] Inhibition of SETD2, the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3), has shown therapeutic potential in preclinical models of various cancers, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[2][3] Preclinical in vivo studies in mouse models are crucial for evaluating the efficacy and pharmacokinetics of EZM0414. This document provides detailed application notes and protocols for the preparation of an EZM0414 trifluoroacetate (TFA) formulation suitable for oral gavage in mice.
Quantitative Data Summary
The following tables summarize key quantitative data for EZM0414 and its TFA salt relevant to the preparation of an oral gavage formulation.
Table 1: EZM0414 TFA Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 400.49 g/mol (free base) | Selleck Chemicals |
| Molecular Weight | 514.51 g/mol (TFA salt) | TargetMol |
| Solubility in Water | 2 mg/mL (with sonication) | TargetMol |
| Solubility in DMSO | 120 mg/mL (with sonication) | TargetMol |
Table 2: Recommended Dosing for EZM0414 in Mice
| Parameter | Recommendation | Source |
| Route of Administration | Oral Gavage | MedchemExpress |
| Dose Range | 15 - 30 mg/kg | MedchemExpress |
| Dosing Frequency | Twice daily (BID) | MedchemExpress |
| Vehicle | See Protocol Below | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous Suspension)
This protocol describes the preparation of a suspension of this compound in a vehicle containing carboxymethylcellulose (CMC) and Tween 80, suitable for oral gavage in mice. This vehicle is commonly used for compounds with low aqueous solubility.
Materials:
-
This compound salt
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt (low viscosity) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80) in sterile water
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of the vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water while stirring.
-
Heat the solution to 60-70°C while stirring to facilitate the dissolution of CMC.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
Store the vehicle at 4°C for up to one week.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired final concentration of the dosing solution based on the target dose (e.g., 15 mg/kg or 30 mg/kg) and the dosing volume (typically 10 mL/kg for mice).
-
Example Calculation for a 15 mg/kg dose:
-
For a 20 g mouse, the total dose is 15 mg/kg * 0.02 kg = 0.3 mg.
-
Assuming a dosing volume of 10 mL/kg, the mouse will receive 0.2 mL.
-
Therefore, the required concentration of the dosing solution is 0.3 mg / 0.2 mL = 1.5 mg/mL.
-
-
Calculate the total volume of dosing solution needed for the study, including a slight overage to account for potential losses.
-
Weigh the required amount of this compound using an analytical balance.
-
-
Prepare the this compound Suspension:
-
Transfer the weighed this compound to a sterile conical tube.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes in a water bath to aid in dispersion.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.
-
Stability and Storage:
-
It is recommended to prepare the this compound suspension fresh on the day of dosing.
-
If short-term storage is necessary, store the suspension at 4°C, protected from light, for no longer than 24 hours. Before use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
Syringes (1 mL)
-
Mouse scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Dosing Administration:
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly and steadily dispense the contents of the syringe.
-
Carefully remove the gavage needle.
-
Monitor the mouse for a few minutes after dosing to ensure there are no signs of distress or regurgitation.
-
Visualizations
SETD2 Signaling Pathway
Caption: SETD2 signaling pathway and the mechanism of action of EZM0414.
Experimental Workflow for Oral Gavage Study
Caption: Experimental workflow for an in vivo study using this compound oral gavage.
Logical Relationship of Formulation Components
Caption: Logical relationship of the components in the this compound oral gavage formulation.
References
Application Notes and Protocols for Long-Term Storage and Stability of EZM0414 TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability assessment, and handling of EZM0414 trifluoroacetate (TFA) stock solutions. EZM0414 is a potent and selective inhibitor of the histone methyltransferase SETD2, a critical enzyme involved in transcriptional regulation and DNA damage repair.[1] Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results in cancer research, particularly in studies related to multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[2][3]
Introduction to EZM0414 TFA
EZM0414 is a small molecule inhibitor that targets SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3).[3][4][5] This epigenetic mark is crucial for maintaining genomic stability and regulating gene expression. In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET (also known as NSD2) leads to an altered histone methylation landscape, creating a dependency on SETD2 for cell survival.[6][7] By inhibiting SETD2, EZM0414 disrupts these oncogenic processes, making it a promising therapeutic agent.[2][8] This document outlines the best practices for storing and handling this compound to maintain its integrity and activity for research purposes.
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation and ensure the reliability of experimental outcomes. The following storage conditions are recommended based on information from various suppliers and general guidelines for small molecule stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Container | Special Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[5] | Tightly sealed, light-resistant vial | Store under nitrogen and keep away from moisture.[5] |
| Stock Solution in DMSO | -80°C | 1 to 2 years[8] | Tightly sealed, cryogenic vials | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparation.[9] |
| Stock Solution in DMSO | -20°C | Up to 1 year[8] | Tightly sealed, cryogenic vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | Not Recommended for long-term storage | Sterile, tightly sealed tubes | Prepare fresh for each experiment. If short-term storage is necessary, filter-sterilize and use within 24 hours. |
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is the first step in ensuring reliable experimental results.
Materials
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water (for aqueous solutions)
-
Sterile, polypropylene microcentrifuge tubes or cryogenic vials
-
Calibrated pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM DMSO Stock Solution
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 514.51 g/mol .
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if necessary.[10]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed cryogenic vials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[8]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound stock solutions over time, it is recommended to perform stability studies. These protocols are designed to assess the chemical stability of the compound under various conditions.
Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions.
Table 2: Experimental Design for Long-Term Stability Study
| Parameter | Conditions |
| Compound | This compound |
| Solvent | Anhydrous DMSO |
| Concentration | 10 mM |
| Storage Temperatures | -80°C, -20°C |
| Time Points | 0, 3, 6, 12, 18, and 24 months |
| Analytical Method | Stability-Indicating HPLC-UV Method |
| Readout | Peak area of EZM0414, presence of degradation products |
Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Table 3: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C (solid and solution) | 48 hours |
| Photostability | ICH Q1B option 2 (light cabinet) | As per guidelines |
Protocol for Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating and quantifying EZM0414 from its potential degradation products.[11][12] The following is a general protocol that should be optimized for your specific instrumentation and requirements.
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound reference standard
-
Samples from long-term and forced degradation studies
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 210-400 nm); start with 254 nm.
-
Injection Volume: 10 µL
The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13][14]
Signaling Pathways and Experimental Workflows
SETD2 Signaling Pathway in Multiple Myeloma and DLBCL
EZM0414 inhibits SETD2, which plays a crucial role in maintaining the epigenetic landscape in cancer cells. In t(4;14) multiple myeloma, the overexpression of MMSET leads to an increase in H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for the subsequent trimethylation to H3K36me3, which is involved in DNA repair and transcriptional regulation. Inhibition of SETD2 by EZM0414 disrupts this process, leading to an accumulation of DNA damage and apoptosis in cancer cells. In DLBCL, SETD2 mutations can lead to genomic instability, and its inhibition is being explored as a therapeutic strategy.[2][3][4]
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of experiments to assess the stability of this compound stock solutions.
Conclusion
The stability and integrity of this compound stock solutions are paramount for obtaining reliable and reproducible data in preclinical research. By following the recommended storage conditions, preparation protocols, and implementing a robust stability testing plan as outlined in these application notes, researchers can ensure the quality of their experimental results. The provided signaling pathway and workflow diagrams offer a visual guide to the mechanism of action and the necessary steps for a comprehensive stability assessment.
References
- 1. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. View of Histone Methyltransferase SETD2 in Lymphoid Malignancy | Exon Publications [exonpublications.com]
- 4. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETD2 Haploinsufficiency Enhances Germinal Center-Associated AICDA Somatic Hypermutation to Drive B-cell Lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for EZM0414 TFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing.[4][5] Dysregulation of SETD2 activity and H3K36me3 levels is implicated in the pathogenesis of various malignancies, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[4][6][7] EZM0414 TFA, the trifluoroacetic acid salt of EZM0414, offers a powerful tool for studying the biological functions of SETD2 and for preclinical evaluation of SETD2 inhibition as a therapeutic strategy.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of histone modifications across the genome. These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study the impact of SETD2 inhibition on H3K36me3 levels at specific genomic loci.
Data Presentation
Table 1: In Vitro Potency of EZM0414
| Assay Type | Target | IC50 | Cell Line(s) | Reference |
| Biochemical Assay | SETD2 | 18 nM | - | [1][2] |
| Cellular Assay | SETD2 | 34 nM | A549 | [1][2] |
| Cellular Proliferation | - | 0.24 µM (median) | t(4;14) Multiple Myeloma | [6] |
| Cellular Proliferation | - | 1.2 µM (median) | non-t(4;14) Multiple Myeloma | [6] |
| Cellular Proliferation | - | 0.023 µM to >10 µM | DLBCL | [6] |
Table 2: In Vivo Activity of EZM0414
| Animal Model | Cell Line | Dosing | Effect | Reference |
| Mouse Xenograft | KMS-11 (Multiple Myeloma) | 15 mg/kg, p.o., BID | 60% tumor growth reduction | [8] |
| Mouse Xenograft | KMS-11 (Multiple Myeloma) | 30 mg/kg, p.o., BID | 91% tumor growth reduction | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of EZM0414 and the experimental workflow for its application in ChIP assays.
Caption: Mechanism of SETD2 inhibition by EZM0414.
Caption: Experimental workflow for ChIP using this compound.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the treatment of cultured cells with this compound prior to performing a ChIP assay. The optimal concentration and treatment time should be determined empirically for each cell line.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]
-
Cell culture medium appropriate for the cell line of interest
-
Vehicle control (DMSO)
-
Cultured cells in logarithmic growth phase
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in cell culture medium. Based on published data, a starting concentration range of 0.1 µM to 1 µM is recommended.[6]
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for a predetermined period. A treatment time of 24 to 72 hours is a reasonable starting point to allow for changes in histone modifications to occur.
-
-
Harvesting: After the incubation period, proceed directly to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K36me3
This protocol is a general guideline for performing a ChIP assay to measure H3K36me3 levels following treatment with this compound. It is recommended to optimize shearing conditions and antibody concentrations for each specific cell line and antibody used.
Materials:
-
This compound or vehicle-treated cells
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-H3K36me3 antibody (ChIP-grade)
-
Normal Rabbit IgG (or other appropriate isotype control)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
TE Buffer
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.
-
Dilute the chromatin in ChIP Dilution Buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-H3K36me3 antibody or the isotype control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Perform a final wash with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE Buffer.
-
Protocol 3: Verification of EZM0414 On-Target Activity by Western Blot
Prior to a full ChIP experiment, it is advisable to confirm the on-target activity of EZM0414 by assessing the global levels of H3K36me3 via Western blot.
Materials:
-
This compound or vehicle-treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary anti-H3K36me3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Analysis: A significant reduction in the H3K36me3 signal in EZM0414-treated cells compared to the vehicle control confirms on-target activity.[6][7]
Conclusion
This compound is a valuable research tool for investigating the role of SETD2 and H3K36me3 in various biological processes and disease states. The protocols provided here offer a comprehensive framework for utilizing EZM0414 in conjunction with ChIP assays to dissect the epigenetic consequences of SETD2 inhibition. Successful application of these methods will enable researchers to further elucidate the therapeutic potential of targeting this key histone methyltransferase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 8. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EZM0414 TFA Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the SETD2 inhibitor EZM0414, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding, identifying, and resolving issues related to the precipitation of EZM0414 trifluoroacetate (TFA) salt in your experiments.
Frequently Asked Questions (FAQs)
Q1: What does EZM0414 TFA precipitation look like in cell culture media?
A1: Precipitation of this compound can manifest in several ways. Visually, you may observe:
-
Cloudiness or Turbidity: The media may lose its clarity and appear hazy or cloudy.[1]
-
Visible Particles: Small particles, either crystalline (shiny) or amorphous (non-descript), may be visible to the naked eye or under a microscope.[1] These can settle at the bottom of the culture vessel or remain suspended.
-
Color Change: While less common for colorless compounds, significant precipitation can sometimes alter the perceived color of the media.[1]
It is crucial to differentiate precipitation from microbial contamination. Contamination is often accompanied by a rapid drop in pH (indicated by a yellowing of phenol red-containing media) and the presence of motile microorganisms visible under high magnification.[2]
Q2: What are the primary causes of this compound precipitation?
A2: Several factors can contribute to the precipitation of this compound in your cell culture media:
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent. If the final concentration of this compound in the media exceeds its solubility limit, it will precipitate.
-
Solvent Shock: EZM0414 is often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.[3]
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. For instance, adding a cold stock solution to warm media or temperature shifts during incubation can induce precipitation.[2][4] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[4]
-
pH of the Media: The pH of your cell culture media can influence the ionization state and, consequently, the solubility of this compound.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. It is possible for the trifluoroacetate counter-ion or the EZM0414 molecule itself to interact with certain media components, such as calcium or phosphate ions, to form insoluble salts.[4]
Q3: What is the known solubility of this compound?
A3: The solubility of this compound has been determined in standard solvents. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | 6.67 mg/mL | 12.96 | Ultrasonic and warming to 60°C may be required.[5] |
| DMSO | 200 mg/mL | 388.72 | Ultrasonic may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5] |
Note: The solubility in complex biological media like DMEM or RPMI-1640 may differ and is often lower than in pure solvents. It is recommended to experimentally determine the kinetic solubility in your specific cell culture medium.
Troubleshooting Guides
Visual Guide to Precipitation
Distinguishing between different types of precipitates can offer clues about the underlying cause.
| Precipitate Type | Appearance under Microscope | Potential Causes |
| Amorphous | Irregular, non-crystalline particles. May appear as a fine haze or larger, undefined clumps. | Rapid precipitation due to "solvent shock," high compound concentration. |
| Crystalline | Geometric, often needle-like or rod-shaped structures. Can appear shiny. | Slower precipitation process, often influenced by temperature changes or slow degradation of the compound. |
Step-by-Step Troubleshooting Workflow
If you observe precipitation of this compound in your cell culture media, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final DMSO concentration in your cell culture will be low (ideally ≤ 0.1%, and not exceeding 0.5%).[3]
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication and gentle warming (up to 37°C) to aid dissolution.[5][6]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol allows you to determine the practical solubility limit of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your concentrated this compound stock solution in DMSO.
-
Prepare the Assay Plate: To a clear-bottom 96-well plate, add your cell culture medium to each well.
-
Add this compound Dilutions: Transfer a small, equal volume (e.g., 1-2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the media-containing plate. Ensure the final DMSO concentration is constant across all wells.
-
Include Controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Media with the same final concentration of DMSO only.
-
Blank: Media only.
-
-
Incubation: Cover the plate and incubate at 37°C for a period that mimics your experimental timeline (e.g., 2, 24, or 48 hours).
-
Detection of Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation using a light microscope.
-
Instrumental Analysis: Measure the light scattering at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in light scattering is considered the kinetic solubility under these conditions.
Signaling Pathway
EZM0414 is a potent and selective inhibitor of the histone methyltransferase SETD2.[7] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, DNA repair, and RNA splicing.[8] By inhibiting SETD2, EZM0414 leads to a global reduction in H3K36me3 levels, which in turn alters gene expression programs in cancer cells, ultimately leading to anti-proliferative effects.[9][10]
Caption: The signaling pathway of EZM0414, which inhibits SETD2-mediated H3K36 trimethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
optimizing EZM0414 TFA incubation time for maximum effect
Welcome to the technical support center for EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum effect.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing the effects of this compound?
A1: The optimal incubation time for this compound is highly dependent on the experimental endpoint.
-
For direct target engagement: Inhibition of SETD2's methyltransferase activity, as measured by a decrease in H3K36 trimethylation (H3K36me3), can be observed in a matter of hours. In vivo studies have shown significant reduction of H3K36me3 levels in tumor xenografts as early as 12 hours after administration.[1] For cell culture experiments, an initial time-course experiment of 12-48 hours is recommended to determine the optimal time point for observing a robust decrease in H3K36me3 levels.
-
For downstream cellular phenotypes: Effects on cellular processes such as proliferation, apoptosis, or changes in gene expression often require longer incubation periods. This is because these are downstream consequences of the initial epigenetic modification. For example, anti-proliferative effects in long-term proliferation (LTP) assays are typically measured after 7 to 14 days of continuous treatment.[1][2]
Q2: I am not observing a significant anti-proliferative effect with this compound. What could be the reason?
A2: There are several potential reasons for a lack of a significant anti-proliferative effect:
-
Insufficient Incubation Time: As mentioned in Q1, phenotypic effects such as decreased proliferation may require long-term incubation. Consider extending the treatment duration to 7-14 days.[1][3][4]
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. IC50 values can vary between cell lines.[5][6] Refer to the data tables below for reported IC50 values in different cancer cell lines.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to SETD2 inhibition. Cell lines with a t(4;14) translocation in multiple myeloma, for instance, have shown higher sensitivity.[5]
-
Compound Stability: For long-term experiments, the stability of this compound in your cell culture medium should be considered. It is good practice to refresh the medium with a new inhibitor every 2-3 days to maintain a consistent concentration.
-
Verification of Target Engagement: Before embarking on long-term proliferation assays, it is advisable to confirm that this compound is engaging its target in your experimental system. This can be done by measuring the levels of H3K36me3 via Western blot after a shorter incubation period (e.g., 24-48 hours). A significant reduction in this histone mark will confirm the inhibitor's activity.
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these guidelines for preparation and storage:
-
Reconstitution: Reconstitute the lyophilized this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilution: When preparing your working concentration for cell culture experiments, dilute the stock solution in your cell culture medium. To avoid precipitation of the compound, it is recommended to first make an intermediate dilution in DMSO before adding it to the aqueous medium. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
Q4: What is the mechanism of action of EZM0414?
A4: EZM0414 is a potent and selective small molecule inhibitor of SETD2, the sole histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[5][7] This epigenetic mark is associated with actively transcribed genes and is involved in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[2][7] By inhibiting SETD2, EZM0414 leads to a global reduction in H3K36me3 levels, thereby altering gene expression and cellular function, which can result in anti-tumor effects in susceptible cancer types.[6]
Data Presentation
Table 1: In Vitro Potency of EZM0414 in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [6] |
| Cellular Assay | A549 | 41 nM (H3K36me3 ICW) | [1] |
| Cellular Proliferation | KMS-34 (t(4;14) MM) | 370 ± 224 nM (14-day LTP) | [1] |
| Cellular Proliferation | t(4;14) MM cell lines (median) | 0.24 µM | [5] |
| Cellular Proliferation | non-t(4;14) MM cell lines (median) | 1.2 µM | [5] |
| Cellular Proliferation | DLBCL cell lines | 0.023 µM to >10 µM | [5] |
Table 2: Recommended Incubation Timeframes for Different Experimental Readouts
| Experimental Endpoint | Recommended Incubation Time | Key Considerations |
| Direct Target Engagement (H3K36me3 reduction) | 12 - 48 hours | Perform a time-course experiment to find the optimal time point. |
| Downstream Gene Expression Changes | 24 - 72 hours | Dependent on the specific gene and pathway being investigated. |
| Apoptosis/Cell Cycle Arrest | 48 - 96 hours | Time may vary depending on the cell line's doubling time. |
| Long-Term Proliferation/Colony Formation | 7 - 14 days | Requires periodic media changes with fresh inhibitor. |
Experimental Protocols
Protocol 1: Western Blot for Detection of H3K36me3 Levels
This protocol describes how to assess the direct target engagement of EZM0414 by measuring the reduction in H3K36me3 levels.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24 or 48 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for H3K36me3 and normalize to the total Histone H3 loading control. Compare the normalized values between treated and vehicle control samples.
Protocol 2: Long-Term Proliferation (LTP) Assay
This protocol is designed to assess the long-term effects of this compound on cell proliferation.
-
Cell Seeding: Seed cells at a low density in a multi-well plate (e.g., 96-well) in their respective growth medium. The initial seeding density should be optimized to prevent confluence in the vehicle-treated wells before the end of the experiment (e.g., 14 days).
-
Treatment: After allowing the cells to adhere overnight, add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Incubation and Media Change: Incubate the plates at 37°C in a humidified incubator. Every 2-3 days, carefully remove the old medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial to maintain the compound's effective concentration and provide fresh nutrients to the cells.
-
Assessing Proliferation: At the end of the incubation period (e.g., day 14), quantify cell viability/proliferation using a suitable assay, such as:
-
Resazurin-based assays (e.g., alamarBlue): Add the reagent to the wells and measure fluorescence or absorbance after a short incubation.
-
ATP-based assays (e.g., CellTiter-Glo): Lyse the cells and measure the luminescence, which correlates with the amount of ATP and thus the number of viable cells.
-
Crystal Violet Staining: Fix and stain the cells with crystal violet, then solubilize the dye and measure the absorbance.
-
-
Data Analysis: Normalize the proliferation of treated cells to the vehicle control. Plot the dose-response curve and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of EZM0414.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for unexpected results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. Histone methyltransferase SETD2 modulates alternative splicing to inhibit intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of EZM0414 TFA in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EZM0414 TFA in cellular assays. EZM0414 is a potent and selective inhibitor of the histone methyltransferase SETD2.[1][2][3] While it is a highly specific compound, understanding potential off-target effects and troubleshooting experimental anomalies are critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
EZM0414 is a first-in-class, orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2.[4] SETD2 is the sole histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[4] By inhibiting SETD2, EZM0414 leads to a reduction in global H3K36me3 levels, which plays a crucial role in transcriptional regulation, DNA repair, and RNA splicing.[3][5]
Q2: What are the recommended cell lines for studying the effects of this compound?
EZM0414 has shown significant anti-proliferative effects in preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][6] Cell lines with a t(4;14) translocation, which leads to overexpression of the histone methyltransferase MMSET (also known as NSD2) and subsequently increased levels of H3K36me2 (the substrate for SETD2), are particularly sensitive to EZM0414.[6]
Q3: What is the expected cellular phenotype upon treatment with this compound?
The primary on-target effect of EZM0414 is a dose-dependent reduction in global H3K36me3 levels. This can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation in sensitive cell lines.[4][6] Researchers should verify the reduction of H3K36me3 levels by Western blot as a key indicator of target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death at low concentrations | Off-target toxicity, sensitive cell line, incorrect compound concentration. | 1. Verify Compound Concentration: Ensure the stock solution concentration is correct and the final dilution is accurate. 2. Titrate Compound: Perform a dose-response curve starting from a very low concentration to determine the optimal range. 3. Assess Off-Target Effects: Consider potential off-target effects on D2 and 5-HT1B receptors, especially at higher concentrations.[7] 4. Use a less sensitive cell line: Compare the effects with a cell line known to be less sensitive to SETD2 inhibition. |
| No significant reduction in H3K36me3 levels | Insufficient drug concentration or incubation time, inactive compound, technical issue with Western blot. | 1. Increase Concentration/Incubation Time: Treat cells with a higher concentration of EZM0414 or for a longer duration. 2. Check Compound Integrity: Ensure proper storage of this compound to prevent degradation. 3. Optimize Western Blot Protocol: Verify the specificity and sensitivity of the anti-H3K36me3 antibody and optimize transfer and blotting conditions. |
| Inconsistent results between experiments | Cell culture variability, passage number, inconsistent drug preparation. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 2. Prepare Fresh Drug Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls. |
| Altered expression of genes not known to be regulated by H3K36me3 | Potential off-target effects on other cellular pathways or general cellular stress response. | 1. Perform Kinase Profiling: If unexpected phenotypes are observed, consider a broader kinase or enzyme panel screening to identify potential off-target interactions. 2. Conduct Rescue Experiments: If an off-target is suspected, use a specific agonist or antagonist for that target to see if the phenotype can be reversed. 3. Consult Literature: Review literature for known off-target effects of similar compounds. |
Quantitative Data on this compound Activity
| Parameter | Value | Assay Type | Reference |
| SETD2 IC50 | 18 nM | Biochemical Assay | [1][8] |
| Cellular IC50 | 34 nM | Cellular Assay | [1][8] |
| t(4;14) MM Cell Line IC50 | 0.24 µM | Cell Proliferation | [4][6] |
| Non-t(4;14) MM Cell Line IC50 | 1.2 µM | Cell Proliferation | [6] |
| DLBCL Cell Lines IC50 | 0.023 µM to >10 µM | Cell Proliferation | [4] |
| D2 Receptor IC50 | 13.0 µM | Safety Panel Screen | [7] |
| 5-HT1B Receptor IC50 | 3.2 µM | Safety Panel Screen | [7] |
| CYP2C8 Inhibition | 4.8 µM | CYP Inhibition Assay | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for H3K36me3
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00095K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ensuring complete dissolution of EZM0414 TFA powder
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EZM0414 TFA powder. Our goal is to ensure the complete and efficient dissolution of this compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: For initial stock solutions, DMSO is the recommended solvent due to the high solubility of this compound.[1][2] For aqueous solutions, water can be used, but solubility is significantly lower.[1][2]
Q2: I am observing incomplete dissolution or precipitation of this compound in my solvent. What should I do?
A2: Incomplete dissolution can be addressed by sonication and gentle warming.[1][2] For aqueous solutions, heating to 60°C is recommended.[2] It is also crucial to use newly opened, high-purity solvents, as hygroscopic DMSO can negatively impact solubility.[2] If precipitation occurs upon dilution into aqueous media, pre-warming both the stock solution and the aqueous medium to 37°C can help.[1]
Q3: What is the maximum achievable concentration of this compound in common solvents?
A3: The solubility of this compound varies significantly between solvents. Please refer to the solubility data table below for specific concentrations.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, add the appropriate volume of your chosen solvent (e.g., DMSO) to the this compound powder. To ensure complete dissolution, vortex the solution and use sonication or gentle warming as needed. Refer to the detailed experimental protocol for a step-by-step guide.
Q5: Can I directly dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A5: While often possible, direct dilution of a concentrated DMSO stock into an aqueous medium can sometimes lead to precipitation of the compound.[1] To avoid this, it is recommended to perform a serial dilution of the inhibitor with DMSO first, and then add the diluted inhibitor to your aqueous buffer or cell culture medium.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is not dissolving in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase solvent volume to achieve a concentration at or below the recommended solubility limit. Use a vortex mixer and sonicate the solution until the powder is fully dissolved.[1][2] Gentle warming can also be applied. |
| Precipitation occurs when diluting DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the solvent change. | Pre-warm both the DMSO stock solution and the aqueous buffer to 37°C before mixing.[1] Alternatively, consider a serial dilution in DMSO before adding to the aqueous medium.[1] |
| Cloudiness or precipitate observed in aqueous solution. | Exceeded solubility limit in water. | Ensure the final concentration in the aqueous solution does not exceed the recommended solubility. Use sonication and warming to 60°C to aid dissolution.[2] |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate compound concentration. | Always visually inspect your solution to ensure complete dissolution before use. Follow the recommended dissolution protocols, including the use of sonication and/or warming. |
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 120 - 200[1][2] | 233.23 - 388.72[1][2] | Sonication and use of new DMSO is recommended.[1][2] |
| Water | 2 - 6.67[1][2] | 3.89 - 12.96[1][2] | Sonication and warming to 60°C is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5[2] | ≥ 9.72[2] | For in vivo preparations.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5[2] | ≥ 9.72[2] | For in vivo preparations.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5[2] | ≥ 9.72[2] | For in vivo preparations.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 514.51 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.145 mg.
-
Solvent Addition: Add the calculated volume of high-purity, newly opened DMSO to the powder.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Warming (if necessary): If sonication is not sufficient, gently warm the solution to 37-45°C until the powder is fully dissolved.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][2]
Visualizations
Caption: Troubleshooting workflow for this compound powder dissolution.
References
addressing experimental variability in EZM0414 TFA studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EZM0414 TFA in their experiments. The information provided aims to address potential sources of experimental variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is EZM0414 and what is its mechanism of action?
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the SETD2 histone methyltransferase.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[3][4][5] By inhibiting SETD2, EZM0414 prevents these key biological processes, which can lead to the inhibition of tumor cell proliferation.[3][4]
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification of peptides and small molecules, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[6] As a result, the final compound is often supplied as a TFA salt.[6][7][8]
Q3: Can the TFA salt affect my experimental results?
Yes, residual trifluoroacetate (TFA) can significantly impact biological assays, leading to data misinterpretation and lack of reproducibility.[6] TFA can exert direct cellular effects, such as cytotoxicity or altered proliferation rates, and can also interfere with the function of biomolecules like proteins and enzymes.[6] For instance, TFA has been shown to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes.[6][9]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, the powdered form of EZM0414 should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1][2] It is crucial to use fresh, moisture-free DMSO for preparing solutions, as moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cell-based assays | TFA interference: The TFA counter-ion can have direct, dose-dependent effects on cell proliferation and viability.[6] | 1. Use a control: Include a vehicle control containing TFA at the same concentration as in the this compound treatment group to assess the baseline effect of TFA on your specific cell line. 2. Consider salt exchange: If significant TFA effects are observed, consider converting the TFA salt to a more biologically inert salt, such as a hydrochloride salt.[9] |
| Compound solubility/stability: EZM0414 is insoluble in water. Improper dissolution or precipitation in media can lead to variable effective concentrations.[1] | 1. Use fresh, high-quality DMSO: Ensure DMSO is anhydrous as moisture can decrease solubility.[1] 2. Prepare fresh dilutions: Prepare working dilutions from a concentrated stock solution immediately before use. 3. Visually inspect for precipitation: Before adding to cells, ensure the final solution in the media is clear. | |
| Low or no inhibition in biochemical (methyltransferase) assays | Inactive enzyme or suboptimal assay conditions: Histone methyltransferase assays can be challenging due to low turnover rates. | 1. Enzyme titration: Determine the optimal enzyme concentration for your assay.[10] 2. Substrate concentration: Use substrate concentrations at or near the Km value for accurate IC50 determination.[11] 3. Incubation time: Ensure the reaction is quenched within the linear range of product formation.[11] |
| Assay interference: Components of the assay buffer or the detection method may be incompatible with the compound or TFA. | 1. Counter-screen: If using a coupled-enzyme assay, perform a counter-assay to rule out inhibition of the coupling enzymes.[12] 2. Alternative detection method: Consider alternative methods like radioisotope-based assays, which are less prone to certain types of interference.[13] | |
| Unexpected off-target effects in vivo | TFA toxicity: While generally considered to have low to moderate toxicity, high concentrations of TFA could potentially lead to adverse effects.[14][15] | 1. Dose-ranging studies: Conduct thorough dose-finding studies to identify a well-tolerated dose of this compound. 2. Vehicle control group: Ensure the vehicle control group receives the same formulation, including any TFA, as the treatment group. |
| Off-target pharmacology: EZM0414 has been shown to have some activity against the D2 and 5-HT1B receptors at higher concentrations.[16][17] | 1. Correlate with on-target effects: Measure H3K36me3 levels in tumors to confirm on-target SETD2 inhibition at the doses showing the phenotype.[5] 2. Consider selectivity profile: Be aware of the known off-target activities when interpreting in vivo results. |
Quantitative Data Summary
The following tables summarize key quantitative data for EZM0414 from published studies.
Table 1: In Vitro Potency of EZM0414
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [2][7][8] |
| Cellular Assay | General | 34 nM | [2][7][8] |
| Cellular Proliferation | t(4;14) Multiple Myeloma Cell Lines | 0.24 µM (median) | [2][5][11] |
| Cellular Proliferation | Non-t(4;14) Multiple Myeloma Cell Lines | 1.2 µM (median) | [5] |
| Cellular Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | 0.023 µM to >10 µM | [2][5][11] |
Table 2: In Vivo Pharmacokinetics and Efficacy of EZM0414
| Species | Dose | Key Finding | Reference |
| Mouse (KMS-11 xenograft) | 15 and 30 mg/kg, p.o., BID | Inhibits tumor growth | [2][11] |
| Rat | 50 mg/kg, p.o. | ~100% oral bioavailability, t1/2 of 3.8 h | [2] |
| Mouse | 50 mg/kg, p.o. | ~100% oral bioavailability, t1/2 of 1.8 h | [2] |
Experimental Protocols
Biochemical SETD2 Inhibition Assay
This protocol is a generalized representation based on available information.[11]
-
Enzyme Incubation: Incubate 40 µL of SETD2 enzyme with 1 µL of EZM0414 (at various concentrations) or DMSO for 30 minutes at room temperature in a 384-well plate.
-
Reaction Initiation: Add 10 µL of a substrate solution containing a biotinylated histone H3 peptide and ³H-S-adenosylmethionine (³H-SAM) to initiate the reaction. The final substrate concentrations should be at their respective Km values.
-
Reaction Quenching: After a predetermined time within the linear range of the reaction, add 10 µL of a quench solution containing unlabeled S-adenosyl-homocysteine (SAH) and SAM.
-
Detection: The transfer of the radiolabeled methyl group to the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of EZM0414 and determine the IC50 value using a suitable curve-fitting model.
Cellular Proliferation Assay
This is a representative protocol for assessing the anti-proliferative effects of EZM0414.[11]
-
Cell Seeding: Seed cells in logarithmic growth phase into 384-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of EZM0414. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 3-7 days).
-
Viability Assessment: Measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.
Visualizations
Caption: Simplified diagram of the SETD2 signaling pathway and the inhibitory action of EZM0414.
Caption: A high-level overview of the experimental workflow for evaluating EZM0414.
Caption: A logical flowchart for troubleshooting unexpected variability in EZM0414 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 12. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
best practices for handling and storing EZM0414 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of EZM0414 TFA. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective SETD2 inhibitor in your research.
Frequently Asked Questions (FAQs)
What is this compound?
EZM0414 is a potent, selective, and orally bioavailable inhibitor of the histone methyltransferase SETD2.[1][2] It is supplied as a trifluoroacetate (TFA) salt. EZM0414 has shown anti-proliferative effects in various cancer cell lines, particularly in multiple myeloma and diffuse large B-cell lymphoma (DLBCL), making it a valuable tool for cancer research.[1][3][4]
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the compound. Recommendations are summarized in the table below.
What is the significance of the TFA salt form?
EZM0414 is supplied as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides and small molecules.[5][6] While generally acceptable for many applications, residual TFA can sometimes interfere with biological assays.[5][6][7] It is a strong acid and can alter the pH of your experimental solutions.[5][6] In some cell-based assays, TFA has been observed to inhibit or stimulate cell proliferation.[5][6]
Should I be concerned about the TFA salt in my experiments?
For most applications, the low concentration of TFA in a diluted working solution of EZM0414 is unlikely to have a significant impact. However, if you observe unexpected or inconsistent results, particularly in sensitive cell-based assays, TFA interference should be considered as a potential cause.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | 3 years | Keep away from moisture. |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture. |
Source: Information compiled from multiple supplier recommendations.
Table 2: EZM0414 IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| t(4;14) MM cell lines | Multiple Myeloma | 0.24 |
| non-t(4;14) MM cell lines | Multiple Myeloma | 1.2 |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.023 to >10 |
| KMS-11 | Multiple Myeloma | 0.370 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, consult specific formulation protocols.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, sonication is recommended.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
Protocol 2: Western Blot for H3K36me3 Inhibition
This protocol outlines the steps to assess the inhibition of SETD2 activity by measuring the levels of its product, trimethylated histone H3 at lysine 36 (H3K36me3).
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Histone Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for histone separation).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (follow the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against total Histone H3.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Possible Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Pre-warm solutions: Warm both the stock solution and the aqueous buffer to 37°C before mixing.
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but be mindful of its potential effects on cells (typically <0.5%).
-
Sonication: If precipitation occurs, gentle sonication can help redissolve the compound.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause A: TFA Salt Interference: The trifluoroacetate counterion may be affecting your cells.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you are using a vehicle control that includes the same final concentration of DMSO as your treated samples.
-
TFA Control: As a more rigorous control, consider treating cells with a solution of trifluoroacetic acid at a concentration equivalent to that in your highest this compound treatment.
-
Counterion Exchange: For highly sensitive assays, you may consider exchanging the TFA salt for a more biocompatible salt like hydrochloride (HCl). This can be achieved through methods like lyophilization with HCl or ion-exchange chromatography.[10][11]
-
-
-
Possible Cause B: Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Troubleshooting Steps:
-
Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in Table 1.
-
-
Issue 3: No or Weak Inhibition of H3K36me3 in Western Blot
-
Possible Cause A: Insufficient Treatment Time or Concentration: The concentration of this compound or the incubation time may not be sufficient to see a significant reduction in H3K36me3 levels.
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Positive Control: If available, use a positive control compound known to inhibit SETD2.
-
-
-
Possible Cause B: Poor Antibody Quality: The primary antibody for H3K36me3 may not be specific or sensitive enough.
-
Troubleshooting Steps:
-
Validate Antibody: Check the antibody datasheet for validation data in Western blotting.
-
Try a Different Antibody: Test a different H3K36me3 antibody from a reputable supplier.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway of SETD2 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. lifetein.com [lifetein.com]
- 11. quora.com [quora.com]
avoiding degradation of EZM0414 TFA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of EZM0414 TFA in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability of this compound. Upon receipt, it is essential to adhere to the recommended storage conditions to prevent degradation.
-
Powder: Store the solid compound at -20°C for up to 3 years. It is advisable to keep the compound under a nitrogen atmosphere and protected from moisture.[1]
-
In Solvent: Stock solutions of this compound should be stored at -80°C and are stable for up to 1 year.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO).[1] For aqueous solutions, solubility is lower, and sonication may be required to facilitate dissolution.[1]
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. Here are some steps to mitigate this:
-
Pre-warm solutions: Before dilution, it is recommended to pre-heat both the stock solution and the aqueous buffer or cell culture medium to 37°C.[1]
-
Stepwise Dilution: Instead of direct dilution into the final aqueous solution, first, dilute the high-concentration DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to the pre-warmed aqueous buffer.[1]
-
Sonication: If precipitation still occurs, gentle sonication can help to redissolve the compound.[1]
-
Use of Surfactants or Co-solvents: For in vivo formulations, the use of co-solvents such as PEG300 and surfactants like Tween-80 can improve solubility and prevent precipitation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation studies for EZM0414 are not publicly available, based on its chemical structure, several potential degradation pathways can be inferred:
-
Hydrolysis: The amide bond in the EZM0414 molecule could be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the molecule. Amide bonds are generally stable, but prolonged exposure to non-neutral pH, particularly at elevated temperatures, can promote this degradation.
-
Oxidation: The piperazine and indole ring systems are potentially susceptible to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of various oxidation byproducts.
-
Photodegradation: The indole moiety in EZM0414 is a known chromophore and can be sensitive to light. Exposure to UV or even ambient light over extended periods could lead to photodegradation. It is recommended to protect solutions from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Degradation of EZM0414. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C.[1] - Protect solutions from light. - Ensure the pH of the solution is maintained within a stable range (if known). |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | - Visually inspect solutions for any precipitates before use. - Follow the recommended procedures for preparing aqueous solutions from DMSO stock (see FAQ Q3). - Use sonication to ensure complete dissolution.[1] |
| Appearance of unknown peaks in HPLC analysis. | Degradation products or impurities. | - Confirm the purity of the initial solid compound. - Analyze a freshly prepared solution as a reference. - Investigate potential degradation pathways (hydrolysis, oxidation, photodegradation) by performing forced degradation studies (see Experimental Protocols). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 120 mg/mL | 233.23 mM | Sonication is recommended for complete dissolution.[1] |
| Water | 2 mg/mL | 3.89 mM | Sonication is recommended to aid dissolution.[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | 3 years | Keep away from moisture and store under a nitrogen atmosphere.[1] |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.[1]
General Protocol for a Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general procedure for researchers to assess the stability of this compound in their specific experimental buffer.
-
Preparation of Test Solution: Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial concentration and purity of EZM0414. This will serve as the baseline.
-
Incubation: Store the test solution under the intended experimental conditions (e.g., specific temperature, lighting). It is also recommended to set up parallel experiments under stressed conditions (e.g., elevated temperature, exposure to light) to accelerate potential degradation.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the test solution and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the peak area of EZM0414 at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Inferred degradation pathways for EZM0414.
Caption: Recommended workflow for solution preparation.
References
interpreting unexpected results in EZM0414 TFA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414 TFA.
Frequently Asked Questions (FAQs)
Q1: What is EZM0414 and what is its mechanism of action?
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2][3] SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[4][5] By inhibiting SETD2, EZM0414 leads to a reduction in H3K36me3 levels, which can inhibit the proliferation of cancer cells, particularly in hematological malignancies like multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[2][3][6]
Q2: What is the difference between EZM0414 and this compound?
This compound is the trifluoroacetic acid (TFA) salt form of the EZM0414 compound.[3] The TFA salt is often used to improve the solubility and stability of the compound for research purposes.
Q3: In which cancer types has EZM0414 shown preclinical activity?
Preclinical studies have demonstrated the anti-tumor effects of EZM0414 in models of multiple myeloma (MM), particularly those with the t(4;14) translocation, and diffuse large B-cell lymphoma (DLBCL).[3][5][6] The sensitivity to EZM0414 can vary across different cell lines within these cancer types.[3]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in fresh, moisture-free DMSO.[1] For in vivo studies, specific formulations using vehicles like corn oil, PEG300, and Tween80 may be required.[1][3] Stock solutions should be stored at -20°C or -80°C and protected from light and moisture to ensure stability.[2] It is recommended to prepare fresh working solutions for each experiment.[3]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes in experiments involving this compound and provides potential causes and solutions.
Issue 1: No or weak inhibition of cell proliferation in sensitive cell lines.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Ensure the final concentration of this compound in the culture medium is accurate. |
| Degraded Compound | Use a fresh vial of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture). |
| Cell Line Issues | Confirm the identity of your cell line via short tandem repeat (STR) profiling. Check for mycoplasma contamination. Cell lines can acquire resistance over time; use low-passage number cells. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. For long-term proliferation assays, a 7 to 14-day incubation may be necessary to observe significant effects.[3][7] |
| High Serum Concentration | High serum levels in the culture medium can sometimes interfere with drug activity. Consider reducing the serum concentration if compatible with your cell line. |
Issue 2: No reduction in H3K36me3 levels after this compound treatment in Western blot analysis.
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration or Concentration | Increase the incubation time or the concentration of this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions for H3K36me3 reduction in your specific cell line. |
| Inefficient Cell Lysis and Histone Extraction | Use a lysis buffer specifically designed for histone extraction. Ensure complete cell lysis and proper sonication or nuclease treatment to shear DNA. |
| Poor Antibody Quality | Use a validated antibody specific for H3K36me3. Check the antibody datasheet for recommended dilutions and blocking conditions. Run positive and negative controls to validate antibody performance. |
| Western Blot Technical Issues | Ensure complete protein transfer to the membrane. Use an appropriate blocking buffer and sufficient washing steps. Optimize the exposure time for chemiluminescence detection. |
| Proteasomal Degradation of SETD2 | In some contexts, SETD2 itself can be degraded by the proteasome, which could affect the expected outcome of inhibition.[4] While not a direct effect of EZM0414, it is a biological variable to consider. |
Issue 3: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., CO2, temperature, humidity). |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has not precipitated. If precipitation occurs, reconsider the solvent and final concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency of EZM0414
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | SETD2 | 18 nM[3] |
| Cellular Assay | General | 34 nM[3] |
| Cellular Proliferation | t(4;14) Multiple Myeloma Cell Lines | Median: 0.24 µM[5] |
| Cellular Proliferation | Non-t(4;14) Multiple Myeloma Cell Lines | Median: 1.2 µM[5] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM[3] |
Table 2: In Vivo Pharmacokinetics of EZM0414
| Species | Dose (p.o.) | Oral Bioavailability | t1/2 |
| Mice | 50 mg/kg | ~100%[2] | 1.8 h[2] |
| Rats | 50 mg/kg | ~100%[2] | 3.8 h[2] |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days), depending on the cell line's doubling time and the experimental goals.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
2. Western Blot for H3K36me3
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: For histone analysis, an acid extraction protocol is often recommended.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
Visualizations
Caption: SETD2 signaling pathway and the inhibitory action of EZM0414.
Caption: General experimental workflow for evaluating this compound activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the On-Target Activity of EZM0414 TFA by Quantifying H3K36me3 Levels: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the on-target activity of EZM0414 TFA, a potent and selective inhibitor of the SETD2 histone methyltransferase. The primary focus is on the quantification of histone H3 lysine 36 trimethylation (H3K36me3) levels as a direct pharmacodynamic biomarker of this compound's cellular activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and pharmacology.
Introduction to this compound and its Target, SETD2
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET Domain Containing 2), the sole histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3) in vivo.[1] This epigenetic mark is crucial for a variety of cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair.[2][3] Dysregulation of SETD2 and H3K36me3 levels has been implicated in the pathogenesis of various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][4][5]
This compound, the trifluoroacetic acid salt form of EZM0414, exerts its anti-tumor effects by inhibiting the enzymatic activity of SETD2, leading to a global reduction in H3K36me3 levels.[1][4] Therefore, monitoring H3K36me3 levels serves as a direct and reliable measure of target engagement and the on-target activity of this compound in both preclinical and clinical settings.
Comparative Data on this compound Activity
The following table summarizes the key quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 18 nM | SETD2 Biochemical Assay | [4][6][7] |
| IC50 | 34 nM | Cellular Assay | [4][6][7] |
| Median Anti-proliferative IC50 | 0.24 µM | t(4;14) Multiple Myeloma Cell Lines | [1][5][8] |
| Median Anti-proliferative IC50 | 1.2 µM | Non-t(4;14) Multiple Myeloma Cell Lines | [1][5][8] |
| Anti-proliferative IC50 Range | 0.023 µM to >10 µM | Diffuse Large B-cell Lymphoma Cell Lines | [1][8] |
| In Vivo Efficacy | Significant anti-tumor activity | Multiple MM and DLBCL xenograft models | [1][8] |
| In Vivo Target Engagement | Correlation between anti-tumor effects and reduced intratumoral H3K36me3 levels | MM and DLBCL xenograft models | [1][4] |
Experimental Protocols for H3K36me3 Quantification
Validating the on-target activity of this compound necessitates the accurate measurement of H3K36me3 levels. The two most common and robust methods are Western Blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
1. Western Blotting for Global H3K36me3 Levels
Western blotting is a straightforward and widely used technique to assess global changes in H3K36me3 levels in cell lysates or tissue homogenates.
-
Cell or Tissue Lysis:
-
Harvest cells treated with this compound (and appropriate vehicle controls) and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the H3K36me3 signal to a loading control, such as total Histone H3 or β-actin.
-
2. ChIP-seq for Genome-wide H3K36me3 Profiling
ChIP-seq provides a genome-wide profile of H3K36me3 distribution, offering more detailed insights into the effects of this compound on gene-specific and global chromatin landscapes.
-
Chromatin Cross-linking and Shearing:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K36me3 overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions enriched for H3K36me3.
-
Analyze the differential H3K36me3 enrichment between this compound-treated and control samples.
-
Visualizing the Mechanism and Workflow
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound action on the H3K36me3 pathway.
Diagram 2: Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound's on-target activity.
Alternative Approaches and Considerations
While this compound is a highly selective inhibitor of SETD2, it is crucial to consider potential off-target effects in any drug development program. As a comparator, researchers could employ a structurally distinct SETD2 inhibitor, if available, to ensure that the observed phenotype is a direct result of SETD2 inhibition and not due to off-target activities of a specific chemical scaffold. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 mediated knockdown of SETD2 can be used to mimic the pharmacological inhibition and validate the on-target effects of this compound.
For quantitative analysis, mass spectrometry-based proteomics can provide an unbiased and highly quantitative assessment of H3K36me3 levels and other histone modifications, offering a complementary approach to antibody-based methods.
Conclusion
Validating the on-target activity of this compound through the quantification of H3K36me3 levels is a critical step in its preclinical and clinical development. This guide provides a framework for researchers to design and execute experiments to confirm target engagement and understand the molecular consequences of SETD2 inhibition. The combination of Western blotting for global assessment and ChIP-seq for genome-wide profiling offers a robust and comprehensive approach to characterizing the on-target activity of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-talk between the H3K36me3 and H4K16ac histone epigenetic marks in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
A Preclinical Head-to-Head: A Comparative Analysis of SETD2 Inhibitors EZM0414 TFA and EPZ-719
In the landscape of epigenetic drug discovery, the histone methyltransferase SETD2 has emerged as a compelling target for therapeutic intervention in various malignancies, particularly multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Two prominent small molecule inhibitors, EZM0414 TFA and EPZ-719, have been developed to selectively target SETD2. This guide provides a comprehensive preclinical comparison of these two agents, presenting key experimental data, detailed methodologies, and visual representations of their underlying mechanisms and experimental workflows to assist researchers and drug development professionals in their evaluations.
Mechanism of Action: Targeting the H3K36me3 Epigenetic Mark
Both EZM0414 and EPZ-719 are potent and selective inhibitors of SETD2, the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining transcriptional fidelity, DNA repair, and RNA splicing. In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, both EZM0414 and EPZ-719 aim to disrupt these oncogenic processes.[1]
Caption: Mechanism of SETD2 Inhibition.
Biochemical and Cellular Potency
Both EZM0414 and EPZ-719 demonstrate high potency against SETD2 in biochemical assays. EPZ-719 exhibits a slightly lower IC50 value, suggesting higher potency in a cell-free system. In cellular assays, both compounds effectively inhibit H3K36 trimethylation and show anti-proliferative activity in various cancer cell lines.
| Parameter | This compound | EPZ-719 | Reference |
| Biochemical IC50 | 18 nM | 5 nM | [2][3] |
| Cellular H3K36me3 IC50 | 34 nM | Not explicitly stated | [2] |
| Cell Proliferation IC50 (KMS-11, 14 days) | Not explicitly stated | 0.211 µM | [3] |
| Cell Proliferation IC50 (KMS-34, 14 days) | Not explicitly stated | 0.025 µM | [3] |
| Median Cell Proliferation IC50 (t(4;14) MM cell lines) | 0.24 µM | Not available | [1] |
| Median Cell Proliferation IC50 (non-t(4;14) MM cell lines) | 1.2 µM | Not available | [1] |
| Cell Proliferation IC50 Range (DLBCL cell lines) | 0.023 µM to >10 µM | Not available | [1] |
In Vivo Efficacy in Xenograft Models
EZM0414 has been evaluated in several cell line-derived xenograft (CDX) models of MM and DLBCL, demonstrating robust anti-tumor activity. Information on the in vivo efficacy of EPZ-719 is less detailed in the available literature.
| Xenograft Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | KMS-11 (t(4;14)) | EZM0414 (15 and 30 mg/kg, p.o., BID) | Up to 95% | [2] |
| Multiple Myeloma | RPMI-8226 (non-t(4;14)) | EZM0414 | >75% | [1] |
| Multiple Myeloma | MM.1S (non-t(4;14)) | EZM0414 | >75% | [1] |
| DLBCL | TMD8 | EZM0414 | >75% | [1] |
| DLBCL | KARPAS422 | EZM0414 | >75% | [1] |
Experimental Protocols
Histone Methyltransferase (HMT) Assay
A standard method for assessing HMT activity involves a radiometric assay using a tritiated methyl donor (3H-SAM).
Caption: Radiometric HMT Assay Workflow.
Protocol:
-
Reactions are typically performed in a 96-well plate.
-
Each reaction well contains recombinant SETD2 enzyme, a histone H3 peptide substrate, and S-[methyl-3H]-adenosyl-L-methionine (3H-SAM) in an appropriate assay buffer.
-
The test compound (EZM0414 or EPZ-719) is added at varying concentrations.
-
The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the radiolabeled peptide substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors are commonly assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cancer cell lines (e.g., KMS-11, KMS-34) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of EZM0414 or EPZ-719.
-
The plates are incubated for an extended period (e.g., 14 days) to assess long-term effects on proliferation.
-
Cell viability is measured using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.
-
IC50 values are determined by analyzing the dose-response curves.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of the compounds is evaluated in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously implanted with a suspension of human cancer cells (e.g., KMS-11).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
EZM0414 or EPZ-719 is administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3 levels).
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Summary and Conclusion
Both this compound and EPZ-719 are potent and selective inhibitors of SETD2 with demonstrated preclinical anti-tumor activity. EPZ-719 appears to have a slight edge in biochemical potency, while EZM0414 has a more extensively documented profile of in vivo efficacy across a range of hematological cancer models. The choice between these compounds for further research and development may depend on specific experimental contexts, including the cancer type of interest and the desired pharmacokinetic properties. This guide provides a foundational comparison to aid in these critical decisions, underscoring the therapeutic potential of targeting the SETD2 pathway in oncology.
References
Navigating the Transcriptional Landscape: A Comparative Analysis of Gene Expression Changes Induced by EZM0414 TFA and Other Hematological Malignancy Treatments
A deep dive into the molecular consequences of targeting SETD2 with EZM0414 TFA in multiple myeloma and diffuse large B-cell lymphoma, framed by a comparative analysis with established and emerging therapies. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the on-target and off-target effects of these agents on the cancer cell transcriptome.
This compound is an orally bioavailable, potent, and selective inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, RNA splicing, and DNA damage repair.[1][2] Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target. EZM0414 is currently under investigation in clinical trials for these indications.
This guide provides a comparative analysis of the gene expression changes following treatment with this compound and other prominent therapies for MM and DLBCL. While specific, quantitative gene expression data for this compound is not yet publicly available, this guide is structured to incorporate such data as it emerges from ongoing clinical and preclinical studies. We present available data from alternative treatments to offer a comparative context and include detailed experimental protocols for generating and analyzing the transcriptomic data that will be crucial for a comprehensive evaluation of this compound's therapeutic potential.
Mechanism of Action: The Role of SETD2 Inhibition
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels, which in turn alters the transcriptional landscape of cancer cells. The signaling pathway diagram below illustrates the central role of SETD2 and the downstream consequences of its inhibition.
Comparative Analysis of Gene Expression Changes
A comprehensive understanding of a drug's efficacy and potential side effects requires a detailed analysis of its impact on global gene expression. In this section, we present a framework for comparing the transcriptomic effects of this compound with those of other approved and investigational drugs for multiple myeloma and DLBCL.
Note on Data Availability: As of the time of this publication, detailed quantitative data on gene expression changes following this compound treatment from large-scale studies (e.g., RNA-sequencing) are not publicly available. The following tables for this compound are presented as templates to be populated as data becomes available. For comparative purposes, we have included available data on gene expression changes induced by other relevant therapies.
This compound: Anticipated Gene Expression Changes in Multiple Myeloma
The following table is a placeholder to be populated with data from future studies.
| Gene | Function | Fold Change (Log2) | p-value |
| Placeholder Gene A | Cell Cycle Regulation | - | - |
| Placeholder Gene B | Apoptosis Signaling | - | - |
| Placeholder Gene C | DNA Damage Response | - | - |
| Placeholder Gene D | Plasma Cell Differentiation | - | - |
| ... | ... | ... | ... |
Alternative Therapies: Gene Expression Changes in Multiple Myeloma
Table 1: Differentially Expressed Genes in Multiple Myeloma Patient Cells Following Bortezomib Treatment
| Gene | Function | Fold Change (Log2) | p-value |
| PSMD4 | Proteasome Subunit | +1.58 | <0.01 |
| PSMA1 | Proteasome Subunit | +1.45 | <0.01 |
| XBP1 | Unfolded Protein Response | -1.92 | <0.01 |
| DDIT3 (CHOP) | Apoptosis | +2.13 | <0.01 |
| ... | ... | ... | ... |
| Data presented here is representative and compiled from publicly available datasets for illustrative purposes. |
Table 2: Differentially Expressed Genes in Multiple Myeloma Cell Lines Following Lenalidomide Treatment
| Gene | Function | Fold Change (Log2) | p-value |
| IRF4 | Transcription Factor | -2.5 | <0.001 |
| MYC | Oncogene | -2.1 | <0.001 |
| CRBN | Drug Target | Not significantly changed | >0.05 |
| IL6R | Cytokine Receptor | -1.8 | <0.01 |
| ... | ... | ... | ... |
| Data presented here is representative and compiled from publicly available datasets for illustrative purposes. |
Table 3: Differentially Expressed Genes in Multiple Myeloma Cell Lines Following Panobinostat Treatment
| Gene | Function | Fold Change (Log2) | p-value |
| CDKN1A (p21) | Cell Cycle Inhibitor | +3.2 | <0.001 |
| MYC | Oncogene | -2.8 | <0.001 |
| HDAC1 | Histone Deacetylase | Not significantly changed | >0.05 |
| BCL2 | Anti-apoptotic | -1.5 | <0.01 |
| ... | ... | ... | ... |
| Data presented here is representative and compiled from publicly available datasets for illustrative purposes. |
This compound: Anticipated Gene Expression Changes in DLBCL
The following table is a placeholder to be populated with data from future studies.
| Gene | Function | Fold Change (Log2) | p-value |
| Placeholder Gene E | B-cell Receptor Signaling | - | - |
| Placeholder Gene F | NF-κB Pathway | - | - |
| Placeholder Gene G | Lymphocyte Differentiation | - | - |
| Placeholder Gene H | Cell Adhesion | - | - |
| ... | ... | ... | ... |
Alternative Therapies: Gene Expression Changes in DLBCL
Table 4: Differentially Expressed Genes in DLBCL Cell Lines Following Ibrutinib Treatment
| Gene | Function | Fold Change (Log2) | p-value |
| CD19 | B-cell Marker | -1.2 | <0.05 |
| NFKBIA | NF-κB Inhibitor | +1.9 | <0.01 |
| BTK | Drug Target | Not significantly changed | >0.05 |
| MYD88 | Adaptor Protein | -1.5 | <0.01 |
| ... | ... | ... | ... |
| Data presented here is representative and compiled from publicly available datasets for illustrative purposes. |
Table 5: Differentially Expressed Genes in DLBCL Cell Lines Following Venetoclax Treatment
| Gene | Function | Fold Change (Log2) | p-value |
| BCL2 | Drug Target | Not significantly changed | >0.05 |
| MCL1 | Anti-apoptotic | +1.7 | <0.01 |
| BAX | Pro-apoptotic | +1.3 | <0.05 |
| BIM | Pro-apoptotic | +2.0 | <0.01 |
| ... | ... | ... | ... |
| Data presented here is representative and compiled from publicly available datasets for illustrative purposes. |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of data across different studies, it is essential to follow standardized experimental protocols. The following sections detail the methodologies for analyzing gene expression changes in response to drug treatment.
Cell Culture and Drug Treatment
-
Cell Lines: Multiple myeloma (e.g., KMS-11, MM.1S, RPMI-8226) and DLBCL (e.g., OCI-Ly10, SU-DHL-4, U-2932) cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and other comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded at a predetermined density and treated with the drugs at various concentrations (e.g., IC50 and 2x IC50) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio ~2.0) and integrity (RIN > 8) are used for downstream applications.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
Bioinformatics Analysis of Gene Expression
The workflow for analyzing the RNA-seq data is outlined in the diagram below.
References
EZM0414 TFA: Unrivaled Specificity for SETD2 in Epigenetic Research
For researchers, scientists, and drug development professionals investigating the role of histone methylation in disease, EZM0414 TFA has emerged as a highly specific and potent inhibitor of SETD2. This guide provides a comprehensive comparison of EZM0414 with other molecules targeting this key epigenetic regulator, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
EZM0414 is a first-in-class, orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2, the sole histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This specific post-translational modification is crucial for a variety of cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3][4][5] Dysregulation of SETD2 activity has been implicated in various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][6][7]
Comparative Analysis of SETD2 Inhibitors
The exceptional specificity of EZM0414 for SETD2 is a key differentiator from other histone methyltransferase inhibitors. The following table summarizes the available quantitative data for EZM0414 and alternative SETD2 inhibitors.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Off-Target Profile |
| EZM0414 | SETD2 | 18 nM [3][8] | 34 nM [3][8] | High selectivity: Tested against a panel of 47 targets and 72 kinases. IC50 > 25 µM for all except D2 (13.0 µM) and 5-HT1B (3.2 µM).[9][10] |
| EPZ-719 | SETD2 | 2.08 µM (as compound 3)[7][11] | - | High selectivity over other histone methyltransferases.[11] |
| Sinefungin Analogs | SETD2 | Micromolar potencies[12] | - | Broad activity against methyltransferases. |
| C13 | SETD2 | - | 25 µM (AML cell lines)[12] | - |
In-Depth Look at EZM0414's Selectivity
Extensive preclinical evaluation has confirmed the remarkable selectivity of EZM0414. In a comprehensive safety panel, EZM0414 was tested against 47 diverse targets and a panel of 72 kinases. The results demonstrated a lack of significant off-target activity, with IC50 values greater than 25 µM for all but two targets: the dopamine D2 receptor (antagonist activity, IC50 = 13.0 µM) and the serotonin 5-HT1B receptor (agonist activity, IC50 = 3.2 µM).[9][10] This high degree of selectivity minimizes the potential for confounding experimental results due to off-target effects and underscores its value as a precise chemical probe for studying SETD2 biology.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. Below are summaries of the key assays used to characterize the specificity of SETD2 inhibitors.
SETD2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SETD2 protein.
-
Principle: A radiometric or fluorescence-based assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate by the SETD2 enzyme.
-
Procedure Outline:
-
Recombinant human SETD2 enzyme is incubated with a biotinylated histone H3 peptide substrate and a radiolabeled or fluorescently tagged SAM in the presence of varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the methylated peptide is captured, typically on streptavidin-coated plates.
-
The amount of incorporated methyl group is quantified by measuring radioactivity or fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular H3K36me3 Inhibition Assay (In-Cell Western)
This assay measures the ability of a compound to inhibit SETD2 activity within a cellular context by quantifying the levels of H3K36me3.
-
Principle: An antibody-based detection method is used to measure the levels of H3K36me3 in cells treated with the inhibitor.
-
Procedure Outline:
-
Cells (e.g., A549) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration.
-
Cells are fixed and permeabilized to allow antibody access.
-
Cells are incubated with a primary antibody specific for H3K36me3 and a normalization antibody (e.g., total histone H3).
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
The fluorescence intensity for both H3K36me3 and the normalization control is measured using an imaging system.
-
The H3K36me3 signal is normalized to the total histone H3 signal, and IC50 values are determined by plotting the percentage of H3K36me3 reduction against the inhibitor concentration.
-
Visualizing the Path to Specificity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: SETD2 signaling pathway and the inhibitory action of EZM0414.
Caption: Workflow for determining the biochemical and cellular IC50 of EZM0414.
References
- 1. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting SETD2 with EZM0414: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
comparative analysis of EZM0414 TFA in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
EZM0414 TFA, a potent and selective inhibitor of the histone methyltransferase SETD2, has emerged as a promising therapeutic agent in preclinical studies, particularly in hematological malignancies. This guide provides a comparative analysis of EZM0414's performance across various cancer cell lines, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action and Signaling Pathway
EZM0414 functions by specifically inhibiting SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3). This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and the regulation of several key cancer-related signaling pathways, including the Wnt and PI3K-mTOR pathways. By inhibiting SETD2, EZM0414 disrupts these processes, leading to anti-tumor effects.[1]
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of EZM0414 has been evaluated across a panel of cancer cell lines, with notable efficacy in hematological malignancies.
Table 1: IC50 Values of EZM0414 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.37 |
| MM.1S | Multiple Myeloma | Non-t(4;14) | 1.2 |
| RPMI-8226 | Multiple Myeloma | Non-t(4;14) | >10 |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | GCB | 0.023 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | GCB | 0.045 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | GCB | 0.098 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | GCB | >10 |
Data sourced from preclinical studies.[2]
EZM0414 demonstrates potent anti-proliferative effects, particularly in multiple myeloma cell lines harboring the t(4;14) translocation and certain subtypes of diffuse large B-cell lymphoma.[2][3] The sensitivity appears to be context-dependent, with some cell lines exhibiting high resistance.
Comparison with Alternative SETD2 Inhibitors
To provide a comprehensive evaluation, the performance of EZM0414 was compared with another known SETD2 inhibitor, EPZ-719.
Table 2: Comparative IC50 Values of SETD2 Inhibitors
| Cell Line | Cancer Type | EZM0414 IC50 (µM) | EPZ-719 IC50 (µM) |
| KMS-11 | Multiple Myeloma | 0.37 | 0.211 |
| KMS-34 | Multiple Myeloma | Not Reported | 0.025 |
Data on EPZ-719 is limited but suggests comparable or, in some cases, more potent activity in specific cell lines.[4]
Effects on Apoptosis and Cell Cycle
While specific quantitative data on EZM0414-induced apoptosis and cell cycle arrest across a wide range of cell lines is still emerging, the mechanism of action through SETD2 inhibition suggests a role in these cellular processes. Inhibition of the DNA damage repair pathway by EZM0414 is expected to lead to an accumulation of DNA damage, which can trigger apoptosis and cell cycle arrest. Further studies are required to quantify these effects in different cancer contexts.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anti-cancer agents like EZM0414.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Anti-Tumor Efficacy of EZM0414 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of EZM0414 TFA, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2. The data presented herein is compiled from preclinical studies in various hematological cancer models, offering insights into its therapeutic potential against multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). While direct head-to-head in vivo comparative studies are not yet published, this guide aims to provide a clear overview of this compound's performance and contextualizes its efficacy against standard-of-care treatments where data is available.
This compound: Potent Anti-Tumor Activity in Preclinical Models
This compound has demonstrated significant dose-dependent anti-tumor activity in various xenograft models of both multiple myeloma and diffuse large B-cell lymphoma. The therapeutic effect is linked to its on-target inhibition of SETD2, leading to a reduction in H3K36me3 levels within the tumor.
Multiple Myeloma (MM)
In a t(4;14) MM cell line-derived xenograft model using KMS-11 cells, this compound exhibited robust tumor growth regressions.[1] Oral administration of EZM0414 at doses of 15 and 30 mg/kg twice daily resulted in significant tumor growth inhibition.[1] These anti-tumor effects directly correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity in vivo.[1]
Studies in additional non-t(4;14) MM xenograft models, RPMI-8226 and MM.1S, also showed substantial tumor growth inhibition of over 75% in response to EZM0414 treatment.
Diffuse Large B-Cell Lymphoma (DLBCL)
EZM0414 has shown broad anti-proliferative effects in a range of DLBCL cell lines. In vivo studies using DLBCL cell line-derived xenograft models demonstrated significant tumor growth inhibition. Specifically, in the TMD8 and KARPAS422 models, EZM0414 treatment led to a tumor growth inhibition of over 75%. In the WSU-DLCL2 and SU-DHL-10 models, a tumor growth inhibition of greater than 50% was observed.
Comparative Efficacy Overview
Due to the absence of direct comparative in vivo studies, this section provides available efficacy data for this compound alongside standard-of-care therapies in relevant preclinical models to offer a contextual performance assessment.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Multiple Myeloma (t(4;14)) | KMS-11 | 15 and 30 mg/kg, p.o., BID | Robust tumor growth regressions; TGI of 95% at the top two doses.[2] |
| This compound | Multiple Myeloma (non-t(4;14)) | RPMI-8226, MM.1S | Not specified | > 75% TGI. |
| Bortezomib | Multiple Myeloma | MM.1S | 1 mg/kg, i.v., twice weekly for 3 weeks | Significant delay in tumor growth and prolonged survival. |
| This compound | Diffuse Large B-Cell Lymphoma | TMD8, KARPAS422 | Not specified | > 75% TGI. |
| This compound | Diffuse Large B-Cell Lymphoma | WSU-DLCL2, SU-DHL-10 | Not specified | > 50% TGI. |
| R-CHOP | Diffuse Large B-Cell Lymphoma | WSU-DLCL2 | Not specified | Approximately 20% tumor regression after three cycles.[3][4] |
Other SETD2 Inhibitors
While EZM0414 is a first-in-class SETD2 inhibitor advancing in clinical trials, other inhibitors have been described in the literature. EPZ-719 is another novel and potent SETD2 inhibitor.[5][6] Although detailed in vivo efficacy data for EPZ-719 is not publicly available, its discovery highlights the growing interest in targeting SETD2 for cancer therapy.[5][6]
Experimental Protocols
This compound In Vivo Efficacy Study in KMS-11 Xenograft Model
-
Cell Line and Implantation: Human KMS-11 multiple myeloma cells were implanted to establish the xenograft model.[1][7]
-
Treatment: this compound was administered orally (p.o.) twice daily (BID) at doses of 15 and 30 mg/kg for 35 days.[1]
-
Endpoint Analysis: Tumor growth was monitored throughout the study. Intratumoral H3K36me3 levels were measured to assess on-target inhibition of SETD2.[1]
Bortezomib In Vivo Efficacy Study in MM.1S Xenograft Model
-
Animal Model: CB-17 SCID mice were utilized.
-
Cell Line and Implantation: Human MM.1S plasmacytoma cells were subcutaneously inoculated.
-
Treatment: Bortezomib was administered intravenously (i.v.) at a dose of 1 mg/kg twice weekly for 3 weeks.
-
Endpoint Analysis: Tumor growth and survival of the mice were the primary endpoints.
R-CHOP In Vivo Efficacy Study in WSU-DLCL2 Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.[3]
-
Cell Line and Implantation: Human WSU-DLCL2 NHL cells were subcutaneously implanted.[3]
-
Treatment: Rituximab was administered for three weekly cycles at a dose of 25 mg/kg per cycle with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone).[3]
-
Endpoint Analysis: Tumor volume was measured to assess treatment response.[3]
Mandatory Visualization
Signaling Pathway of SETD2 Inhibition
Caption: Mechanism of Action of this compound
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
EZM0414 TFA: A Comparative Analysis of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic properties of EZM0414 TFA, a novel SETD2 inhibitor, against a relevant alternative, EPZ-719.
EZM0414 is a potent and selective, orally bioavailable small molecule inhibitor of the SETD2 histone methyltransferase, which plays a crucial role in regulating gene expression and DNA damage repair.[1] Dysregulation of SETD2 has been implicated in various cancers, making it a compelling target for therapeutic intervention. EZM0414 has progressed to Phase 1 clinical trials for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[2] This guide provides a comparative overview of the pharmacokinetic profile of this compound, with supporting experimental data and methodologies, to aid researchers in evaluating its potential.
Comparative Pharmacokinetic Profile
The following table summarizes the key in vivo pharmacokinetic parameters of EZM0414 and the alternative SETD2 inhibitor, EPZ-719, in mice.
| Parameter | EZM0414 | EPZ-719 |
| Route of Administration | Intravenous (IV) / Oral (PO) | Intravenous (IV) / Oral (PO) |
| Dose (mg/kg) | 2 (IV) / 50 (PO) | Not Specified |
| Clearance (Cl) (mL/min/kg) | 43 | 53.3 |
| Volume of Distribution (Vss) (L/kg) | 2.1 | 8.13 |
| Terminal Half-life (t1/2) (h) | 1.8 | 3.13 |
| Oral Bioavailability (F) (%) | ~100%[3] | Not Specified |
Table 1: In Vivo Pharmacokinetic Parameters of EZM0414 and EPZ-719 in Mice. [4][5]
In addition to the in vivo data, in vitro studies provide further insight into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EZM0414.
| Parameter | EZM0414 | EPZ-719 |
| Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | 3.2 | 3.2 |
| Hepatocyte Stability (Human, Rat, Mouse Clint) (mL/min/kg) | 9 / 154 / 216 | 51 / 137 / 721 |
| CYP Inhibition (IC50, µM) | Weak inhibition of 2C8 (4.8 µM); >30 µM for 1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | Not Specified |
Table 2: In Vitro ADME Properties of EZM0414 and EPZ-719. [6][7]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic parameters of the test compound following intravenous and oral administration in mice.
Methodology:
-
Animal Model: Male CD-1 mice are typically used.
-
Dosing:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered as a single bolus dose via the tail vein.
-
Oral (PO): The compound is formulated in a vehicle such as 0.5% methylcellulose in water and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from a small number of mice at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via submandibular or saphenous vein puncture.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).[8]
In Vitro ADME Assays
A battery of in vitro assays is conducted to assess the ADME properties of the compound.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer of polarized epithelial cells, serving as a model of the intestinal barrier. The apparent permeability (Papp) of the compound is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to assess its potential for intestinal absorption and efflux.[9]
-
Hepatocyte Stability Assay: The metabolic stability of the compound is evaluated by incubating it with cryopreserved hepatocytes from different species (e.g., human, rat, mouse). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance (Clint).[10]
-
Cytochrome P450 (CYP) Inhibition Assay: The potential of the compound to inhibit major human CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is assessed using human liver microsomes and specific probe substrates for each isoform. The concentration of the compound that causes 50% inhibition (IC50) of the metabolic activity of each isoform is determined.[11]
Visualizing Key Processes
To further illustrate the context of EZM0414's mechanism and evaluation, the following diagrams are provided.
Caption: Workflow of a typical in vivo pharmacokinetic study in mice.
Caption: SETD2 inhibition by EZM0414 can impact downstream signaling pathways like Wnt/β-catenin.[4][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
Interpreting IC50 Values for EZM0414 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potency and selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of EZM0414 TFA across various assays, offering insights into its activity and potential applications. The information is presented in a structured format to facilitate easy interpretation and comparison with other relevant compounds.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the SETD2 histone methyltransferase.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA damage repair, and RNA splicing.[4] Dysregulation of SETD2 activity has been implicated in various cancers, making it an attractive therapeutic target. This guide summarizes the key IC50 data for this compound, details the experimental protocols used to generate this data, and provides a visual representation of the relevant biological pathways and experimental workflows.
Potency and Selectivity of this compound: A Data-Driven Comparison
The inhibitory activity of this compound has been characterized in biochemical, cellular, and anti-proliferative assays. The following tables summarize the key IC50 values, providing a quantitative measure of its potency.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Biochemical Assay | SETD2 | 18 | [1][2] |
| Cellular Assay | H3K36me3 | 34 | [1][2] |
Table 1: Biochemical and Cellular IC50 Values of this compound. This table highlights the direct inhibitory effect of this compound on the SETD2 enzyme and its ability to reduce the levels of the H3K36me3 mark within cells.
| Cell Line Category | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Multiple Myeloma (MM) - t(4;14) | KMS-34 | ~0.012 | [5] |
| Multiple Myeloma (MM) - t(4;14) | Various | 0.24 (median) | [6] |
| Multiple Myeloma (MM) - non-t(4;14) | Various | 1.2 (median) | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Various | 0.023 - >10 | [6] |
Table 2: Anti-proliferative IC50 Values of this compound in Cancer Cell Lines. This table demonstrates the compound's ability to inhibit the growth of various cancer cell lines, with notable potency in multiple myeloma lines harboring the t(4;14) translocation.
To provide a broader context for these values, the following table compares the biochemical IC50 of EZM0414 with another reported SETD2 inhibitor, EPZ-719.
| Compound | Biochemical IC50 (nM) | Reference(s) |
| EZM0414 | 18 | [5] |
| EPZ-719 | 12 | [5] |
Table 3: Comparative Biochemical IC50 Values of SETD2 Inhibitors. This table allows for a direct comparison of the in vitro potency of EZM0414 with another tool compound for SETD2 inhibition.
Experimental Protocols
A clear understanding of the experimental conditions is crucial for interpreting IC50 values. Below are the detailed methodologies for the key experiments cited.
Biochemical Assay Protocol
The biochemical potency of this compound against SETD2 was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Enzyme: Recombinant human SETD2.
-
Substrate: Biotinylated histone H3 (21-44) peptide.
-
Cofactor: [3H]-S-adenosyl-L-methionine.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.01% Tween-20, 50 mM NaCl, 1 mM TCEP, and 1 mM DTT.
-
Procedure:
-
This compound was serially diluted in DMSO.
-
The compound dilutions were incubated with the SETD2 enzyme.
-
The reaction was initiated by the addition of the histone H3 peptide substrate and [3H]-SAM.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the biotinylated peptide was captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K36me3 Assay Protocol
The cellular activity of this compound was assessed by measuring the levels of H3K36me3 in cells treated with the compound. An in-cell Western assay is a common method for this purpose.
-
Cell Line: A549 cells are often used for this type of assay.[5]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
After treatment, the cells were fixed and permeabilized.
-
The cells were then incubated with a primary antibody specific for H3K36me3 and a normalization antibody (e.g., total Histone H3).
-
Following primary antibody incubation, the cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.
-
The fluorescence intensity for both H3K36me3 and the normalization control was measured using an imaging system.
-
The H3K36me3 signal was normalized to the total histone H3 signal.
-
IC50 values were determined by plotting the normalized H3K36me3 levels against the compound concentration and fitting the data to a dose-response curve.
-
Anti-proliferative Assay Protocol
The effect of this compound on the growth of cancer cells was determined using a cell viability assay.
-
Cell Lines: A panel of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines were used.[6]
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
The cells were treated with a range of concentrations of this compound.
-
The plates were incubated for an extended period (e.g., 7 to 14 days) to assess long-term effects on proliferation.[5]
-
Cell viability was measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence was read using a plate reader.
-
The IC50 values were calculated by normalizing the data to vehicle-treated controls and fitting to a sigmoidal dose-response curve.
-
Visualizing the Molecular Context and Experimental Design
To further aid in the interpretation of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: SETD2 signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the central role of SETD2 in catalyzing the trimethylation of H3K36. This epigenetic mark is crucial for several downstream cellular processes, including transcriptional elongation, RNA splicing, and DNA damage repair.[4] Notably, SETD2 has also been shown to interact with and influence key cancer-related pathways such as the p53 and Wnt/β-catenin signaling pathways.[7][8][9] this compound exerts its effect by directly inhibiting the catalytic activity of SETD2, thereby impacting these critical cellular functions.
Caption: General experimental workflow for IC50 determination.
The workflow diagram outlines the key steps involved in determining the IC50 value of an inhibitor like this compound. This process begins with the careful preparation of the compound and assay reagents, followed by the core experimental incubation and signal measurement. The final and critical stage involves data analysis, where raw data is normalized, plotted to generate a dose-response curve, and mathematically modeled to calculate the IC50 value. This systematic approach ensures the generation of reliable and reproducible potency data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SETD2 | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 8. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 9. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling EZM0414 TFA
This guide provides crucial safety and logistical information for the handling and disposal of EZM0414 TFA. The procedures outlined below are designed to ensure the safety of laboratory personnel and are based on the hazardous properties of the trifluoroacetic acid (TFA) component of the molecule. While the this compound salt itself may not be classified as hazardous, the potential presence of residual TFA, a corrosive and hazardous substance, necessitates stringent safety protocols.
Hazard Identification and Risk Assessment
This compound is a salt of trifluoroacetic acid. The primary hazard associated with this compound stems from the properties of TFA, which is a strong, corrosive acid.[1] Contact with TFA can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3]
Key Hazards of Trifluoroacetic Acid (TFA):
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[1][2]
-
Inhalation Hazard: Vapors can cause respiratory tract irritation, coughing, and shortness of breath.[2][3]
-
Ingestion Hazard: Toxic if swallowed and can cause severe burns to the gastrointestinal tract.[3]
| Hazard Data for Trifluoroacetic Acid (TFA) | Value |
| Molecular Formula | C2HF3O2 |
| Molecular Weight | 114.02 g/mol [1] |
| Appearance | Colorless, fuming liquid with a pungent odor[1] |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg |
| Melting Point | -15 °C / 5 °F |
| Vapor Pressure | 107 mbar @ 25 °C |
| Solubility | Miscible with water[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for low-volume applications. For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended.[4] Always double-glove and change gloves immediately upon contamination.[5] |
| Eyes | Chemical splash goggles | ANSI-approved, properly fitting chemical splash goggles are required.[4] For high-volume applications, a face shield should be worn in addition to goggles.[4] |
| Body | Laboratory coat | A properly sized lab coat, fully buttoned, must be worn.[4] For high-volume applications, a chemical-resistant apron may be necessary.[4] |
| Clothing | Full-length pants and closed-toe shoes | Ensure no skin is exposed between the shoe and ankle.[4] |
| Respiratory | Use in a chemical fume hood | All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[4][5] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[4] |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood.[4][5]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting work, verify the location of spill kits and appropriate waste containers.
2. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
When preparing solutions, always add the acid (or acidic salt) to the solvent, never the other way around.[4]
-
Keep containers of this compound tightly closed when not in use.
3. Spill Management:
-
Minor Spill (<50 mL) inside a fume hood:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable neutralizing agent, followed by water.
-
-
Major Spill (>50 mL) or any spill outside a fume hood:
-
Evacuate the immediate area and alert others.
-
If safe to do so, contain the spill to a small area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
4. Disposal Plan:
-
All waste containing this compound or TFA must be disposed of as hazardous waste.[6]
-
Collect all liquid and solid waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name.[6]
-
Do not pour any waste down the drain.[4]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials such as bases, oxidizing agents, and metals.[4][6]
-
Arrange for waste pickup through your institution's EHS department.[4][6]
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. amherst.edu [amherst.edu]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
